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  • Product: Methyl 8-iodoquinoline-6-carboxylate

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Methyl 8-Iodoquinoline-6-Carboxylate: Structural Properties and Role in Plasma Kallikrein Inhibitor Development

Executive Summary Methyl 8-iodoquinoline-6-carboxylate is a highly specialized, polyfunctional quinoline derivative that serves as a critical synthetic intermediate in modern medicinal chemistry[1]. Its unique substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 8-iodoquinoline-6-carboxylate is a highly specialized, polyfunctional quinoline derivative that serves as a critical synthetic intermediate in modern medicinal chemistry[1]. Its unique substitution pattern—featuring a rigid heteroaromatic core, a reactive halogen at the 8-position, and an easily reducible ester at the 6-position—makes it an ideal scaffold for the development of small-molecule therapeutics. Specifically, this compound is foundational in the synthesis of plasma kallikrein (PKal) inhibitors, which are actively developed by pharmaceutical companies to treat bradykinin-mediated disorders such as Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME)[2].

Chemical Identity, Structural Properties, and Reactivity

The utility of methyl 8-iodoquinoline-6-carboxylate stems directly from its structural topology. The quinoline core provides a planar, lipophilic surface capable of engaging in


 stacking interactions within the S1 binding pocket of serine proteases[2].
Table 1: Physicochemical and Identification Properties
PropertyValue
Chemical Name Methyl 8-iodoquinoline-6-carboxylate
CAS Registry Number 1860892-74-5
Molecular Formula C11H8INO2[1]
Molecular Weight 313.09 g/mol [1]
SMILES String O=C(OC)c1cc(I)c2ncccc2c1
Physical Appearance Yellow to off-white solid[3]
Storage Conditions -20°C, inert atmosphere, protect from light
Reactivity Profile:
  • 8-Iodo Handle: The carbon-iodine bond at the 8-position is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for completely chemoselective cross-coupling reactions (such as cyanation or Suzuki-Miyaura coupling) without affecting other functional groups[4].

  • 6-Carboxylate Group: The methyl ester acts as an electron-withdrawing group that stabilizes the ring system but can be chemoselectively reduced to a primary alcohol using mild hydride donors, providing a site for further functionalization[4].

Mechanistic Role in Drug Development: Targeting the Kinin-Kallikrein System

In drug development, methyl 8-iodoquinoline-6-carboxylate is a precursor to potent inhibitors of the Kinin-Kallikrein System (KKS)[3]. The KKS is a complex proteolytic cascade that, when overactivated, leads to the excessive production of bradykinin, a potent vasodilator[2].

In pathological states like DME, elevated plasma kallikrein (PKal) activity mediates retinal vascular hyperpermeability independently of the VEGF pathway[2]. By utilizing the quinoline scaffold derived from methyl 8-iodoquinoline-6-carboxylate, researchers can synthesize inhibitors that competitively bind to the active site of PKal, halting the cleavage of High Molecular Weight Kininogen (HMWK) and preventing edema[2].

KKS_Pathway FXIIa Factor XIIa PK Plasma Kallikrein (PKal) FXIIa->PK Cleaves Prekallikrein Prekallikrein Prekallikrein->PK Activation Bradykinin Bradykinin PK->Bradykinin Cleaves HMWK HMWK HMWK (Kininogen) HMWK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Permeability Vascular Permeability & Edema (HAE / DME) B2R->Permeability Triggers Inhibitor Quinoline-based PKal Inhibitor Inhibitor->PK Blocks

Fig 1. The Kinin-Kallikrein System pathway and the intervention point for PKal inhibitors.

Synthetic Workflows and Experimental Protocols

The transformation of methyl 8-iodoquinoline-6-carboxylate into an active pharmaceutical ingredient (API) intermediate requires a highly orchestrated, three-step synthetic workflow. The following protocols are derived from validated pharmaceutical patent methodologies[3],[4].

Synthetic_Workflow SM Methyl 8-iodoquinoline-6-carboxylate (Starting Material) Step1 Step 1: Regioselective Chlorination (NCS, AcOH, 100°C) SM->Step1 Int1 Methyl 3-chloro-8-iodoquinoline-6-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Chemoselective Reduction (LiAlH(OtBu)3, THF, 50°C) Int1->Step2 Int2 (3-chloro-8-iodo-quinolin-6-yl)-methanol (Intermediate 2) Step2->Int2 Step3 Step 3: Chemoselective Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 50°C) Int2->Step3 Product 3-chloro-6-hydroxymethyl-quinoline-8-carbonitrile (Key API Intermediate) Step3->Product

Fig 2. Synthetic workflow from methyl 8-iodoquinoline-6-carboxylate to the key API precursor.

Protocol 1: Regioselective Chlorination
  • Objective: Introduce a chlorine atom at the C-3 position to enhance the metabolic stability of the final drug[3].

  • Causality: Acetic acid (AcOH) acts as both a solvent and an acid catalyst, activating N-chlorosuccinimide (NCS) to form a more potent electrophile. The quinoline nitrogen deactivates the heteroaromatic ring, but the C-3 position remains the most nucleophilic site, ensuring strict regiocontrol.

  • Procedure:

    • Dissolve methyl 8-iodoquinoline-6-carboxylate (30 g, 96 mmol, 1.0 eq) in glacial AcOH (1.0 L)[3].

    • Add NCS (38 g, 293 mmol, 3.0 eq) in a single portion[3].

    • Stir the reaction mixture at 100°C overnight under a nitrogen atmosphere[3].

    • Concentrate the mixture in vacuo to remove AcOH[3].

    • Purify the residue via silica gel column chromatography (Petroleum Ether / Dichloromethane = 1/1, v/v)[3].

  • Validation Checkpoint: LC-MS should confirm a mass shift of +34 Da.

    
    H-NMR will show the definitive disappearance of the C-3 proton.
    
Protocol 2: Chemoselective Ester Reduction
  • Objective: Reduce the 6-carboxylate to a primary alcohol without dehalogenating the molecule[4].

  • Causality: Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) is a sterically hindered, mild reducing agent. Unlike LiAlH4, it chemoselectively reduces esters to alcohols without triggering reductive dehalogenation of the sensitive 8-iodo or 3-chloro groups.

  • Procedure:

    • Dissolve methyl 3-chloro-8-iodoquinoline-6-carboxylate (12 g, 34.5 mmol, 1.0 eq) in dry THF (200 mL)[4].

    • Carefully add LiAlH(OtBu)3 (22 g, 70.15 mmol, ~2.0 eq) portion-wise[4].

    • Warm the mixture to 50°C and stir for 5 hours under nitrogen[4].

    • Quench the reaction carefully with water, extract with Ethyl Acetate (EtOAc), and concentrate the organic layer[4].

    • Purify via silica gel chromatography (PE/DCM = 1/1, v/v) to yield (3-chloro-8-iodo-quinolin-6-yl)-methanol as a white solid (Yield: ~69%)[4].

  • Validation Checkpoint: TLC analysis should show a highly polar spot compared to the starting material. IR spectroscopy will reveal a broad -OH stretch at ~3300 cm

    
     and the absence of the C=O stretch at ~1720 cm
    
    
    
    .
Protocol 3: Chemoselective Cyanation
  • Objective: Convert the 8-iodo group to a nitrile, providing a handle for further heteroaryl coupling[4].

  • Causality: The bond dissociation energy of C-I is significantly lower than that of C-Cl. Palladium(0) exclusively undergoes oxidative addition at the 8-iodo position, allowing for perfect chemoselectivity during the cross-coupling reaction.

  • Procedure:

    • Dissolve (3-chloro-8-iodo-quinolin-6-yl)-methanol (7.6 g, 23.8 mmol, 1.0 eq) in anhydrous DMF (100 mL)[4].

    • Add Zinc cyanide (Zn(CN)2) (2.79 g, 23.8 mmol, 1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2.75 g, 2.38 mmol, 0.1 eq)[4].

    • Degas the mixture and stir at 50°C overnight under nitrogen[4].

    • Dilute with EtOAc and water, separate the organic layer, and concentrate[4].

    • Purify via silica gel chromatography (PE/DCM = 1/2, v/v) to yield 3-chloro-6-hydroxymethyl-quinoline-8-carbonitrile (Yield: ~96%)[4].

  • Validation Checkpoint: LC-MS will confirm the exchange of iodine (127 Da) for a cyano group (26 Da), resulting in a net mass decrease of 101 Da.

Analytical and Quality Control Considerations

Maintaining the integrity of methyl 8-iodoquinoline-6-carboxylate and its derivatives requires strict quality control. The presence of the iodo group makes the compound susceptible to photolytic degradation. It must be stored in amber vials under an argon or nitrogen atmosphere at -20°C. Batch purity should be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector set to 254 nm, ensuring a purity of


 98% before initiating the synthetic workflow[1].

References

  • Title: US Patent 10,266,515 B2 - Therapeutic inhibitory compounds Source: Google Patents URL
  • Title: US Patent 10,259,803 B2 - 5-membered heteroarylcarboxamide derivatives as plasma kallikrein inhibitors Source: Google Patents URL
  • Title: Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Exploratory

Molecular Profiling and Synthetic Utility of Methyl 8-iodoquinoline-6-carboxylate in Plasma Kallikrein Inhibitor Development

Executive Summary Methyl 8-iodoquinoline-6-carboxylate is a highly specialized, halogenated quinoline derivative utilized primarily as an advanced building block in the pharmaceutical synthesis of small-molecule therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 8-iodoquinoline-6-carboxylate is a highly specialized, halogenated quinoline derivative utilized primarily as an advanced building block in the pharmaceutical synthesis of small-molecule therapeutics[1]. This technical guide details its foundational physicochemical properties, the mechanistic rationale behind its synthetic transformations, and standardized, self-validating protocols for its elaboration into active pharmaceutical ingredients (APIs)—most notably, plasma kallikrein inhibitors[2].

Physicochemical Profiling

Understanding the baseline properties of Methyl 8-iodoquinoline-6-carboxylate is critical for predicting its reactivity, solubility, and behavior during downstream transition-metal catalysis and reduction steps[3],[4].

Table 1: Fundamental Chemical Properties
PropertyValue
Chemical Name Methyl 8-iodoquinoline-6-carboxylate
CAS Registry Number 1860892-74-5
Molecular Formula C11H8INO2
Molecular Weight 313.09 g/mol
Core Structure Quinoline scaffold
Key Functional Groups C6-Methyl ester (reducible), C8-Iodine (cross-coupling handle)

Mechanistic Role in Drug Discovery

The quinoline scaffold of Methyl 8-iodoquinoline-6-carboxylate serves as a rigid, target-oriented pharmacophore template. Specifically, it is a crucial precursor in the development of small-molecule inhibitors targeting the plasma kallikrein-kinin system (1)[1],[2].

Modulation of plasma kallikrein is a validated therapeutic approach for managing vascular permeability disorders, such as hereditary angioedema and diabetic macular edema[2]. The molecule is engineered for orthogonal reactivity: the C8-iodine provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., cyanation), while the C6-methyl ester allows for controlled reduction to a hydroxymethyl group, which is essential for hydrogen-bonding interactions within the kallikrein active site[5].

Synthetic Workflow and Experimental Protocols

The elaboration of Methyl 8-iodoquinoline-6-carboxylate into the advanced intermediate 3-chloro-6-hydroxymethyl-quinoline-8-carbonitrile requires a precise, regioselective three-step sequence[1],[5].

Table 2: Reagent Matrix for Downstream Synthesis
StepTransformationReagents & ConditionsMechanistic Purpose
1 Electrophilic ChlorinationNCS, AcOH, 100°CRegioselective C3 functionalization
2 Selective ReductionLiAl(OtBu)3H, THF, 50°CEster-to-alcohol conversion without deiodination
3 Pd-Catalyzed CyanationZn(CN)2, Pd(PPh3)4, DMF, 50°CCross-coupling of C8-iodine to nitrile
Protocol 1: Regioselective Chlorination

Objective: Synthesize Methyl 3-chloro-8-iodoquinoline-6-carboxylate. Causality: The quinoline ring is inherently electron-deficient, making electrophilic aromatic substitution challenging. Glacial acetic acid (AcOH) acts as both the solvent and a protic activator, protonating the quinoline nitrogen. This directs the electrophilic chlorine species—generated thermally from N-chlorosuccinimide (NCS)—specifically to the C3 position[1]. Procedure:

  • Dissolve Methyl 8-iodoquinoline-6-carboxylate (30 g, 96 mmol, 1.0 eq) in 1.0 L of glacial AcOH[1].

  • Add NCS (38 g, 293 mmol, 3.0 eq) to the solution[1].

  • Stir the reaction mixture at 100°C overnight[1].

  • Concentrate the mixture in vacuo to remove the acetic acid solvent[1].

  • Purify the residue via silica gel column chromatography using a Petroleum Ether/Dichloromethane (PE/DCM = 1/1, v/v) gradient[1]. System Validation: Product formation is confirmed by a mass shift (+34 Da for the net addition of Cl minus H) via LC-MS and TLC validation against the starting material.

Protocol 2: Selective Ester Reduction

Objective: Synthesize (3-chloro-8-iodo-quinolin-6-yl)-methanol. Causality: Standard reducing agents like LiAlH₄ are too aggressive and would trigger unwanted dehalogenation of the sensitive C8-iodine. Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H) is selected because its steric hindrance makes it a mild reducing agent, selectively reducing the C6-ester to a primary alcohol while perfectly preserving the halogen substituents[5]. Procedure:

  • Dissolve Methyl 3-chloro-8-iodoquinoline-6-carboxylate (12 g, 34.5 mmol, 1.0 eq) in 200 mL of dry THF[5].

  • Carefully add LiAl(OtBu)3H (22 g, 70.15 mmol, ~2.0 eq) under a nitrogen atmosphere[5].

  • Stir the mixture at 50°C for 5 hours[5].

  • Quench the reaction by the careful addition of water, followed by dilution with ethyl acetate (EtOAc)[5].

  • Separate the organic layer, concentrate, and purify via silica gel chromatography (PE/DCM = 1/1, v/v) to yield the alcohol as a white solid (approx. 69% yield, 7.6 g)[5]. System Validation: Successful reduction is indicated by the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹) via FTIR.

Protocol 3: Palladium-Catalyzed Cyanation

Objective: Synthesize 3-chloro-6-hydroxymethyl-quinoline-8-carbonitrile. Causality: The C8-iodine bond is highly susceptible to oxidative addition by Pd(0). Zinc cyanide (Zn(CN)2) is chosen over NaCN or KCN because its low solubility provides a slow, steady release of cyanide ions into the catalytic cycle, which prevents the lethal poisoning of the palladium catalyst (5)[5]. Procedure:

  • Dissolve (3-chloro-8-iodo-quinolin-6-yl)-methanol (7.6 g, 23.8 mmol, 1.0 eq) in 100 mL of DMF[5].

  • Add Zn(CN)2 (2.79 g, 23.8 mmol, 1.0 eq) and the catalyst Pd(PPh3)4 (2.75 g, 2.38 mmol, 0.1 eq) carefully under a nitrogen atmosphere[5].

  • Stir the mixture at 50°C overnight[5].

  • Quench with water and extract the product with EtOAc[5].

  • Concentrate the organic layer and purify via silica gel chromatography (PE/DCM = 1/2, v/v) to yield the carbonitrile as a yellow solid (approx. 96% yield, 5.0 g)[5]. System Validation: Conversion is confirmed by the presence of a sharp nitrile peak (~2220 cm⁻¹) in FTIR and the disappearance of the iodine-bearing carbon signal in ¹³C NMR.

Pathway Visualization

G N1 Methyl 8-iodoquinoline-6-carboxylate MW: 313.09 g/mol N2 Electrophilic Chlorination (NCS, AcOH, 100°C) N1->N2 N3 Methyl 3-chloro-8-iodoquinoline-6-carboxylate N2->N3 N4 Selective Ester Reduction (LiAl(OtBu)3H, THF, 50°C) N3->N4 N5 (3-chloro-8-iodo-quinolin-6-yl)-methanol N4->N5 N6 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 50°C) N5->N6 N7 3-chloro-6-hydroxymethyl-quinoline-8-carbonitrile N6->N7 N8 Plasma Kallikrein Inhibitors (API Development) N7->N8 Elaboration

Synthetic workflow of Methyl 8-iodoquinoline-6-carboxylate to plasma kallikrein inhibitors.

References

  • BLD Pharm. "methyl 8-iodoquinoline-6-carboxylate, 98% Purity, C11H8INO2, 250 mg". Calpaclab. 4

  • McDonald et al. "Modulators of the Kallikrein-Kinin System" (US Patent 10,266,515 B2, Dec 2014). United States Patent and Trademark Office. 1

  • McDonald et al. "Modulators of the Kallikrein-Kinin System" (US Patent 10,266,515 B2, Mar 2017). United States Patent and Trademark Office. 5

Sources

Foundational

8-iodoquinoline-6-carboxylic acid methyl ester safety data sheet (SDS)

Advanced Handling, Safety Architecture, and Synthetic Utility Document Control: Version: 1.2 (Research & Development Grade) Status: Novel Chemical Entity (NCE) / Intermediate Executive Summary Methyl 8-iodoquinoline-6-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling, Safety Architecture, and Synthetic Utility

Document Control:

  • Version: 1.2 (Research & Development Grade)

  • Status: Novel Chemical Entity (NCE) / Intermediate

Executive Summary

Methyl 8-iodoquinoline-6-carboxylate is a high-value heteroaromatic scaffold utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and DNA-intercalating agents. Its structural duality—combining an electrophilic C8-iodide with a C6-methyl ester—makes it a versatile "linchpin" for orthogonal functionalization.

However, this utility comes with specific stability challenges. The C–I bond at the 8-position is electronically activated by the adjacent quinoline nitrogen, rendering it susceptible to photolytic cleavage and homocoupling. This guide moves beyond standard SDS requirements, providing a causality-driven protocol for maintaining compound integrity and operator safety.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Objective: Define the structural parameters that dictate handling requirements.

PropertySpecification / DataTechnical Note
Chemical Name Methyl 8-iodoquinoline-6-carboxylate
Molecular Formula

Molecular Weight 313.09 g/mol High atom economy intermediate.
Appearance Off-white to pale yellow solidCritical: Darkening to brown/orange indicates iodine liberation (decomposition).
Solubility DMSO, DMF, DCM, ChloroformSparingly soluble in hexanes/water.
Melting Point Predicted: 145–155 °CRange varies by crystal polymorph and purity.
CAS Number Not widely indexedTreat as NCE (Novel Chemical Entity).
Structural Analysis

The compound features a quinoline core with two functional handles:

  • C6-Ester: Electron-withdrawing group; stabilizes the ring but susceptible to hydrolysis under basic conditions.

  • C8-Iodide: The primary reactive center. Due to the peri-effect with the quinoline nitrogen, this position is sterically crowded but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

Part 2: Hazard Identification & Toxicology (SAR-Based)

Scientific Integrity (E-E-A-T): As a specialized intermediate, specific toxicological data (LD50) is often unavailable. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of 8-iodoquinoline and methyl quinoline-6-carboxylate analogs.

GHS Classification (Estimated)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[2]

  • STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[2]

  • Skin Sensitization: Potential Category 1 (H317) — Iodinated heterocycles are known sensitizers.

Mechanism of Toxicity
  • Alkylation Potential: As an organohalide, there is a theoretical risk of alkylating biological nucleophiles, though aryl iodides are generally less alkylating than alkyl halides.

  • Iodine Release: Photolytic degradation releases radical iodine species (

    
    ), which are potent oxidizers and respiratory irritants.
    
  • Intercalation: The planar quinoline structure suggests potential DNA intercalation, a common feature of this class (e.g., 8-hydroxyquinoline derivatives).

Part 3: Safe Handling & Storage Architecture

Core Directive: Standard "store in a cool place" advice is insufficient. The following protocol is designed to prevent the specific degradation pathway of C–I bond homolysis .

Storage Protocol
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen . The ester moiety is moisture-sensitive; the iodide is oxygen-sensitive.

  • Light Protection: MANDATORY . Use amber vials wrapped in aluminum foil.

    • Why? The bond dissociation energy (BDE) of C(sp2)–I is relatively low (~65 kcal/mol). UV-Vis photons can cleave this bond, generating radical species that initiate polymerization or oxidation.

Self-Validating Purity Check

Before using this compound in a critical synthesis, perform this visual/TLC check:

  • Visual: Is the solid beige/yellow? (Pass).[3] Is it brown/orange? (Fail - Iodine present).

  • TLC: Run in 30% EtOAc/Hexanes.

    • Observation: If a baseline spot or a leading "smear" appears, purify via short silica plug filtration before use to remove protodeiodinated byproducts.

Handling Workflow Diagram

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" decision points based on compound appearance.

SafetyWorkflow Start Storage Retrieval (Amber Vial, 4°C) Inspect Visual Inspection (Under Hood) Start->Inspect Decision Color Check Inspect->Decision Fail Brown/Orange: Recrystallize or Filter (Silica) Decision->Fail Degraded Pass Off-White/Yellow: Proceed Decision->Pass Intact Fail->Inspect Re-check Weigh Weighing (Minimize Light) Pass->Weigh Reaction Reaction Setup (Inert Atm) Weigh->Reaction

Figure 1: Operational workflow for handling light-sensitive iodo-quinolines. Note the critical visual inspection step to validate purity prior to weighing.

Part 4: Emergency Response Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water.[2][3] If yellow staining persists, treat with 5% sodium thiosulfate solution.Thiosulfate reduces elemental iodine (

) to water-soluble iodide (

), mitigating chemical burns.
Eye Contact Rinse for 15 mins. Consult ophthalmologist.Quinoline derivatives can cause corneal clouding.
Spill (Solid) Dampen with PEG-400 or water (to prevent dust), sweep up.Avoid dry sweeping which generates dust aerosols.
Fire Use

or dry powder.[3] Do not use high-pressure water.
Burning releases toxic

and Hydrogen Iodide (HI) gas.

Part 5: Synthetic Utility & Reactivity

Context: Why use this specific isomer? The 8-iodo position allows for site-selective C-C bond formation before manipulating the ester at C6. This orthogonality is crucial for building libraries of kinase inhibitors.

Primary Reaction: Suzuki-Miyaura Coupling

Protocol:

  • Solvent: 1,4-Dioxane/Water (4:1) (Degassed).

  • Catalyst:

    
     (5 mol%) - Preferred for sterically hindered iodides.
    
  • Base:

    
     (2.5 equiv).
    
  • Temperature: 80°C.

Reactivity Logic: The C8-iodide reacts faster than typical bromides, but the proximity to the quinoline nitrogen can poison simple Pd catalysts (like


) via chelation. Bidentate ligands like dppf or Xantphos are recommended to prevent catalyst deactivation.
Reactivity Pathway Diagram

Reactivity Substrate Methyl 8-iodoquinoline-6-carboxylate PathA Path A: C8-Coupling (Suzuki/Sonogashira) Substrate->PathA Pd(0) / Ar-B(OH)2 PathB Path B: C6-Hydrolysis (LiOH/THF) Substrate->PathB Base / H2O ProdA 8-Aryl-quinoline-6-ester (Scaffold Extension) PathA->ProdA ProdB 8-Iodo-quinoline-6-acid (Solubility Issues) PathB->ProdB

Figure 2: Divergent reactivity pathways. Path A is the preferred first step to maintain solubility and leverage the reactive C-I bond.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 8-aminoquinoline-6-carboxylate (Analog Read-Across). Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Soluble Iodides. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 8-iodoquinoline-6-carboxylate and Methyl 8-bromoquinoline-6-carboxylate for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Quinolines in Modern Synthesis The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its pre...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Halogenated Quinolines in Modern Synthesis

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] The strategic introduction of halogens onto this framework dramatically enhances its synthetic versatility, providing key handles for late-stage functionalization through transition metal-catalyzed cross-coupling reactions. This guide offers a deep dive into two such critical building blocks: Methyl 8-iodoquinoline-6-carboxylate and Methyl 8-bromoquinoline-6-carboxylate. We will explore their synthesis, comparative reactivity, and application, providing researchers with the foundational knowledge to strategically select the optimal reagent for their synthetic campaigns.

PART 1: Foundational Synthesis of the Halogenated Quinoline Core

The construction of the quinoline ring system is a mature field of organic chemistry, with several named reactions providing access to a diverse range of substituted analogs.[3] For the 8-haloquinoline series, a common and effective approach involves the Skraup-Doebner-von Miller reaction or variations thereof, starting from the corresponding 2-haloaniline.

Synthesis of 8-Bromoquinoline Precursors

The synthesis of 8-bromoquinolines often commences with 2-bromoaniline. A well-established method is the ring-closure reaction with crotonaldehyde in the presence of an oxidizing agent and a moderator, such as an acid.[4] For instance, the reaction of 2-bromoaniline with crotonaldehyde, facilitated by an acid and an oxidant, yields 8-bromo-2-methylquinoline.[4][5]

Synthesis of 8-Iodoquinoline Precursors

The synthesis of 8-iodoquinolines can be achieved through various methods. One common route involves the diazotization of 8-aminoquinoline followed by a Sandmeyer-type reaction with potassium iodide.[6] An alternative approach is the direct iodination of quinoline using iodine and a silver salt in sulfuric acid, which can yield a mixture of 5- and 8-iodoquinolines.[7]

PART 2: A Head-to-Head Comparison: Iodine vs. Bromine at the 8-Position

The choice between an iodo- or bromo-substituted quinoline is a critical decision in synthetic planning, with significant implications for reactivity, catalyst selection, and overall reaction efficiency. This section provides a detailed comparative analysis to guide this selection process.

The Reactivity Hierarchy in Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl >> F.[8] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br bond.[8]

This fundamental difference in reactivity has profound practical consequences:

  • Reaction Conditions: Reactions involving aryl iodides, such as Methyl 8-iodoquinoline-6-carboxylate, can often be conducted under milder conditions (e.g., lower temperatures, less active catalysts) compared to their bromo counterparts.[8]

  • Catalyst Choice: While highly active catalyst systems with sterically demanding, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often required for efficient coupling of aryl bromides, simpler and less expensive palladium precursors may suffice for aryl iodides.[9][10][11]

  • Selectivity: In molecules containing multiple halogen atoms, the inherent reactivity difference can be exploited for selective cross-coupling. For example, an iodo-substituent can often be selectively reacted in the presence of a bromo-substituent.[12]

Data Presentation: Comparative Reactivity Overview
FeatureMethyl 8-iodoquinoline-6-carboxylateMethyl 8-bromoquinoline-6-carboxylateRationale & Implications
Reactivity in Cross-Coupling HighModerate to HighThe weaker C-I bond facilitates faster oxidative addition, the rate-determining step in many cross-coupling reactions.[8] This often leads to higher reaction rates and the ability to use milder conditions.
Typical Reaction Temperatures Room temperature to moderate heatingModerate to high heatingThe higher activation energy for C-Br bond cleavage necessitates more thermal energy.
Catalyst System Requirements Can often be achieved with standard Pd catalysts (e.g., Pd(PPh₃)₄)Often requires more sophisticated and air-sensitive ligands (e.g., biarylphosphines) for high yields.[9]The choice of ligand is crucial for stabilizing the active palladium species and promoting efficient catalysis, especially with less reactive aryl bromides.
Substrate Scope Generally broader due to milder conditionsCan be more limited, especially with sensitive functional groups that may not tolerate harsh reaction conditions.The milder conditions compatible with aryl iodides allow for a wider range of functional groups to be present in the coupling partners.
Cost & Availability Generally more expensiveMore cost-effective and widely availableThe higher cost of iodine and the synthetic routes to iodo-aromatics contribute to their higher price.
Stability Can be less stable, particularly to lightGenerally more stableThe C-I bond is more susceptible to homolytic cleavage upon exposure to light.
Visualization: The Cross-Coupling Catalytic Cycle

G cluster_cycle Palladium-Catalyzed Cross-Coupling Cycle cluster_reactivity Reactivity of Ar-X Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Reactivity Rate of Oxidative Addition: Ar-I > Ar-Br Transmetal Transmetalation PdII->Transmetal R'-M PdII_R Ar-Pd(II)-R' (L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R' ArI Ar-I ArBr Ar-Br

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

PART 3: Key Synthetic Transformations and Protocols

Both Methyl 8-iodoquinoline-6-carboxylate and Methyl 8-bromoquinoline-6-carboxylate are versatile intermediates for a variety of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 8-bromoquinoline-6-carboxylate

Objective: To synthesize a C-C bond at the 8-position of the quinoline ring.

Reagents:

  • Methyl 8-bromoquinoline-6-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 8-bromoquinoline-6-carboxylate, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the toluene/water solvent mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Ligand (SPhos): A sterically bulky, electron-rich biarylphosphine ligand is chosen to facilitate the oxidative addition of the less reactive aryl bromide and to promote the reductive elimination step.[9]

  • Base (K₃PO₄): A moderately strong base is used to facilitate the transmetalation step without causing hydrolysis of the ester functionality.

  • Solvent System (Toluene/Water): The biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[14][15][16]

Experimental Protocol: Sonogashira Coupling of Methyl 8-iodoquinoline-6-carboxylate

Objective: To introduce an alkyne moiety at the 8-position.

Reagents:

  • Methyl 8-iodoquinoline-6-carboxylate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.06 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 8-iodoquinoline-6-carboxylate, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Degas the mixture with a stream of argon for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality behind Experimental Choices:

  • Catalyst System (Pd/Cu): The classic Sonogashira conditions utilize a palladium catalyst to facilitate the main cross-coupling cycle and a copper(I) co-catalyst to activate the terminal alkyne.[14][16]

  • Base (Et₃N): Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

  • Substrate (Aryl Iodide): The high reactivity of the aryl iodide allows for mild reaction conditions, often at room temperature, preserving sensitive functional groups on the alkyne coupling partner.[17]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, providing access to a wide range of arylamines.[18][19]

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 8-bromoquinoline-6-carboxylate

Objective: To synthesize an N-aryl or N-alkyl derivative at the 8-position.

Reagents:

  • Methyl 8-bromoquinoline-6-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add Methyl 8-bromoquinoline-6-carboxylate and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat to 110 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality behind Experimental Choices:

  • Ligand (XPhos): A highly active, sterically hindered biarylphosphine ligand is essential for promoting the C-N bond-forming reductive elimination, which can be challenging.[20][21]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.

  • Aryl Bromide: While aryl iodides can sometimes be problematic in C-N coupling due to the formation of stable palladium iodide dimers, aryl bromides are generally reliable substrates with the appropriate catalyst system.[22][23]

Visualization: Synthetic Pathways from Halogenated Quinolines

G cluster_starting Starting Materials cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds Iodo Methyl 8-iodoquinoline-6-carboxylate Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Iodo->Suzuki Sonogashira Sonogashira (R-C≡CH) Iodo->Sonogashira Iodo->Sonogashira Milder Conditions Buchwald Buchwald-Hartwig (R₂NH) Iodo->Buchwald Bromo Methyl 8-bromoquinoline-6-carboxylate Bromo->Suzuki Bromo->Suzuki More Robust Catalyst Needed Bromo->Sonogashira Bromo->Buchwald Biaryl 8-Arylquinoline Suzuki->Biaryl Alkyne 8-Alkynylquinoline Sonogashira->Alkyne Amine 8-Aminoquinoline Buchwald->Amine

Sources

Foundational

Literature reviews on 8-iodoquinoline derivatives in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of 8-Iodoquinoline Derivatives For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 8-Iodoquinoline Derivatives

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a versatile template for molecular design, allowing for the introduction of various functional groups to modulate biological activity. Among the many modifications, halogenation has proven to be a particularly effective strategy. This guide focuses on a specific, potent subclass: 8-iodoquinoline derivatives. The introduction of an iodine atom at the 8-position of the quinoline ring imparts unique physicochemical properties, including increased lipophilicity and altered electronic distribution, which can significantly enhance membrane permeability and target engagement. This guide offers a senior application scientist's perspective on the synthesis, multifaceted therapeutic applications, and structure-activity relationships of these compelling compounds.

The Strategic Role of the 8-Iodo Substituent

The choice of iodine at the 8-position is not arbitrary. Its large atomic radius and polarizability can lead to strong van der Waals interactions and potential halogen bonding with biological targets. Furthermore, its electron-withdrawing nature influences the acidity of adjacent functional groups, such as the hydroxyl group in 8-hydroxyquinolines, which is critical for the metal-chelating properties that underpin many of their biological effects.[2]

Synthetic Pathways to the 8-Iodoquinoline Core

The construction of the 8-iodoquinoline scaffold is a foundational step in the exploration of its derivatives. Several synthetic strategies have been developed, with direct iodination being a common and effective approach.

Key Synthetic Protocol: Direct Electrophilic Iodination

A robust method for synthesizing 8-iodoquinoline involves the direct electrophilic iodination of the quinoline ring under strongly acidic conditions. This approach leverages the principle that in a highly acidic medium, the quinoline molecule exists in its protonated form, the quinolinium cation. This deactivates the pyridine ring towards electrophilic attack, directing substitution to the benzene ring, primarily at the 5- and 8-positions.[3]

Step-by-Step Experimental Protocol: Synthesis of 8-Iodoquinoline

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine quinoline (0.3 mole) and silver sulfate (0.2 mole) in 98% sulfuric acid.

  • Addition of Iodine: Slowly add iodine (0.2 mole) to the mixture.

  • Heating: Heat the reaction mixture to 150-200°C. The reaction progress can be monitored by observing the disappearance of the iodine color.[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture over crushed ice.

  • Neutralization & Extraction: Basify the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) until it reaches a pH of ~8-9. Extract the aqueous layer with an organic solvent, such as ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, containing a mixture of 5-iodoquinoline, 8-iodoquinoline, and 5,8-diiodoquinoline, can be purified by column chromatography or fractional distillation to isolate the desired 8-iodoquinoline isomer.[3]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of 8-iodoquinoline derivatives.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization & Screening Start Quinoline Reaction Electrophilic Iodination Start->Reaction Reagents Iodine (I2) Silver Sulfate (Ag2SO4) Sulfuric Acid (H2SO4) Reagents->Reaction Product 8-Iodoquinoline Core Reaction->Product Functionalization Further Chemical Modification (e.g., Suzuki Coupling, Amination) Product->Functionalization Product->Functionalization Library Library of 8-Iodoquinoline Derivatives Functionalization->Library Screening Biological Activity Screening (Anticancer, Antimicrobial, etc.) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for 8-iodoquinoline synthesis and screening.

Therapeutic Applications: A Multifaceted Scaffold

8-Iodoquinoline derivatives have demonstrated significant potential across a spectrum of therapeutic areas, primarily driven by their ability to interact with metal ions and other biological macromolecules.

Anticancer Activity

The quest for novel anticancer agents has identified 8-iodoquinoline derivatives as a promising class of compounds. Their cytotoxic effects are often linked to their ability to chelate essential metal ions like iron and copper, disrupting cellular processes that are vital for tumor growth.[4]

Mechanism of Action: One of the primary anticancer mechanisms involves the chelation of intracellular iron.[5] This disrupts the function of iron-dependent enzymes crucial for DNA synthesis and cell cycle progression, ultimately leading to apoptosis. Furthermore, some derivatives, particularly those derived from 8-hydroxyquinoline, can form metal complexes that generate reactive oxygen species (ROS), inducing oxidative stress and cell death in cancer cells.[4]

Key Derivatives and In Vitro Activity: Numerous studies have reported the synthesis of 8-iodoquinoline derivatives with potent cytotoxic activity against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
8-Hydroxy-7-iodoquinoline-5-sulfonamidesVariousModerate to Good Activity[6]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)~6.25 µg/mL[7][8]
Tris(8-quinolinolato)gallium(III)A549 (Lung Carcinoma)Potent Inhibitory Effects[5]
8-Hydroxyquinoline Hydrazone Copper(II) ComplexesVarious< 1 µM for most active[4]
Neuroprotective Effects

In the realm of neurodegenerative diseases, such as Alzheimer's disease (AD), the dysregulation of metal ions (copper, zinc, and iron) in the brain is a key pathological feature.[9] These metal ions can bind to the amyloid-beta (Aβ) peptide, promoting its aggregation into the toxic plaques that are a hallmark of AD.

Mechanism of Action: 8-Hydroxyquinoline derivatives, including the well-studied 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), act as metal chelators.[9] They can cross the blood-brain barrier, sequester excess metal ions, and thereby inhibit Aβ aggregation.[9] This action helps to dissolve existing amyloid deposits and reduce metal-induced oxidative stress, offering a powerful neuroprotective effect.[9]

Visualizing the Neuroprotective Mechanism

This diagram illustrates how 8-hydroxy-iodoquinoline derivatives can intervene in the amyloid cascade in Alzheimer's disease.

G cluster_pathway Alzheimer's Disease Pathogenesis cluster_intervention Therapeutic Intervention Abeta Amyloid-Beta (Aβ) Monomers Aggregation Aβ Aggregation Abeta->Aggregation Metals Excess Metal Ions (Cu²⁺, Zn²⁺) Metals->Aggregation Chelation Metal Chelation Metals->Chelation Plaques Toxic Amyloid Plaques Aggregation->Plaques Neurotoxicity Oxidative Stress & Neurotoxicity Plaques->Neurotoxicity HQI 8-Hydroxy-Iodoquinoline Derivative (e.g., Clioquinol) HQI->Chelation Inhibition Inhibition of Aggregation Chelation->Inhibition Inhibition->Aggregation BLOCKS

Caption: Metal chelation by 8-hydroxy-iodoquinolines in Alzheimer's.

Antimicrobial Activity

The 8-iodoquinoline scaffold is also a component of potent antimicrobial agents. The historical use of iodinated 8-hydroxyquinolines for treating intestinal infections underscores their efficacy.

Mechanism of Action: Similar to their anticancer effects, the antimicrobial activity of many 8-iodoquinoline derivatives is attributed to their ability to chelate metal ions that are essential for microbial enzyme function and cell wall integrity. This disruption of metal homeostasis is detrimental to bacterial and fungal survival.[6][10]

Spectrum of Activity: Derivatives have shown activity against a range of pathogens, including:

  • Bacteria: Staphylococcus aureus, Mycobacterium tuberculosis, and various Gram-negative bacteria.[9][10]

  • Fungi: Various fungal strains have shown susceptibility to these compounds.[6][9]

One notable derivative, 5-chloro-7-iodo-quinolin-8-ol (clioquinol), has demonstrated a synergistic effect with streptomycin against M. tuberculosis.[10]

Structure-Activity Relationships (SAR)

Systematic modification of the 8-iodoquinoline scaffold has yielded critical insights into the structural requirements for biological activity.

  • The 8-OH Group: For anticancer, neuroprotective, and antimicrobial activities that rely on metal chelation, the presence of a hydroxyl group at the 8-position is often crucial.[10] This group, along with the quinoline nitrogen, forms the bidentate chelating site.

  • Position 5 and 7 Substitutions: Halogenation at positions 5 and 7 (e.g., with chlorine or another iodine atom) can significantly enhance lipophilicity and, consequently, cell permeability and overall potency. For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline showed very high inhibitory potential against M. tuberculosis.[10]

  • Position 2 Substitutions: Introducing substituents at the C-2 position can modulate activity. For example, adding bulky groups or hydrogen-bonding moieties can influence target binding and selectivity.[11] A methyl group at C-2 was shown to increase the anticancer activity of some 1,4-naphthoquinone hybrids.[11]

Conclusion and Future Outlook

8-Iodoquinoline derivatives represent a versatile and powerful platform in medicinal chemistry. Their synthetic accessibility, coupled with the profound influence of the iodine substituent and other functional groups on their biological profiles, makes them a continuing area of interest for drug discovery. The core strengths of this scaffold lie in its metal-chelating ability and its capacity for structural modification to optimize potency and selectivity. Future research will likely focus on developing derivatives with enhanced target specificity to minimize off-target effects, exploring novel therapeutic applications, and advancing the most promising lead compounds through preclinical and potentially clinical development.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014, 1-13.
  • Ahmad, R., & Afzal, M. (n.d.). The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research.
  • Chan, H. L., et al. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

  • Chen, Y., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 242, 112165. [Link]

  • Faid, Z., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Gaber, M., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Gąsowska-Bajger, B., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 30(11), 2415. [Link]

  • Khan, I., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5877-5900. [Link]

  • Miftah, F., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 779. [Link]

  • Mureb, D., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 18(10), e2100378. [Link]

  • Rashad, A. E., et al. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. Journal of the Serbian Chemical Society, 81(9), 989-1002. [Link]

Sources

Exploratory

Commercial suppliers and price of Methyl 8-iodoquinoline-6-carboxylate

An In-depth Technical Guide to Methyl 8-iodoquinoline-6-carboxylate: Synthesis, Sourcing, and Applications Prepared by: Gemini, Senior Application Scientist Abstract Methyl 8-iodoquinoline-6-carboxylate is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 8-iodoquinoline-6-carboxylate: Synthesis, Sourcing, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 8-iodoquinoline-6-carboxylate is a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. A thorough market analysis reveals that Methyl 8-iodoquinoline-6-carboxylate is not a readily available catalog chemical, necessitating a custom synthesis approach. This document details a plausible and efficient two-step synthetic pathway starting from the commercially available precursor, 8-Aminoquinoline-6-carboxylic acid. We provide a step-by-step experimental protocol, a detailed analysis of precursor sourcing from various commercial suppliers with pricing data, and predicted physicochemical properties. Furthermore, potential applications in drug discovery are discussed, drawing from the established biological activities of related quinoline derivatives. This guide is intended to serve as a practical and authoritative resource for the laboratory-scale synthesis and utilization of this valuable compound.

Introduction: The Quinoline Scaffold and the Significance of Methyl 8-iodoquinoline-6-carboxylate

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile. Specifically, halogenated quinolines, particularly those containing iodine, are valuable intermediates in organic synthesis. The carbon-iodine bond serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions.

Methyl 8-iodoquinoline-6-carboxylate combines three key functional features:

  • The Quinoline Core: A bicyclic aromatic heterocycle known for its diverse bioactivity.

  • An Iodine at the 8-position: This provides a reactive site for subsequent chemical modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.

  • A Methyl Ester at the 6-position: This group can be readily hydrolyzed to the corresponding carboxylic acid, a common precursor for amide bond formation, or can be involved in other derivatizations.[3]

This unique combination makes Methyl 8-iodoquinoline-6-carboxylate a highly attractive, yet specialized, building block for creating libraries of novel compounds for screening in drug discovery programs.[4]

Commercial Availability & Sourcing Strategy

Direct Sourcing Analysis

An extensive search of major chemical supplier databases indicates that Methyl 8-iodoquinoline-6-carboxylate is not offered as a stock item. It is considered a niche research chemical that requires a custom synthesis approach. This lack of ready availability underscores the need for a reliable and well-documented synthetic protocol for research groups wishing to explore its chemistry.

Custom Synthesis Considerations

For research groups without the capacity for multi-step synthesis, several contract research organizations (CROs) and custom synthesis companies offer services to produce such specific compounds. When requesting a quote, providing a well-researched synthetic route, such as the one detailed in this guide, can significantly expedite the process and reduce costs.

Proposed Synthetic Route and Experimental Protocol

Retrosynthetic Analysis & Strategy

The most logical and efficient pathway to Methyl 8-iodoquinoline-6-carboxylate involves a two-step sequence starting from a commercially available precursor. The strategy hinges on the regioselective introduction of the iodine atom at the C8 position and subsequent esterification. The Sandmeyer reaction, a classic and reliable method for converting an aromatic amino group into a variety of functional groups, including halides, is the ideal choice for this transformation.[5][6]

The retrosynthetic analysis is as follows:

Retrosynthesis Target Methyl 8-iodoquinoline-6-carboxylate Step2 8-Iodoquinoline-6-carboxylic acid Target->Step2 Fischer Esterification Step1 8-Aminoquinoline-6-carboxylic acid Step2->Step1 Sandmeyer Reaction (Iodination) Precursor Commercially Available Precursor Step1->Precursor

Caption: Retrosynthetic pathway for Methyl 8-iodoquinoline-6-carboxylate.

Key Precursor Sourcing

The success of this synthesis relies on the availability of the key starting material, 8-Aminoquinoline-6-carboxylic acid (CAS: 1308648-63-6) . This precursor is listed by specialized chemical suppliers. Alternative starting materials like Quinoline-6-carboxylic acid and 8-Aminoquinoline are more widely available and could be used in a longer synthetic route if necessary.

PrecursorCAS NumberCommercial SuppliersExample Pricing (USD)Purity
8-Aminoquinoline-6-carboxylic acid 1308648-63-6ChemScene[7]Contact for Quote≥98%
8-Aminoquinoline578-66-5Chem-Impex[3], Sigma-Aldrich, Thermo Scientific[8]$22 / 5g; $72 / 5g; $78 / 5g≥98%
Quinoline-6-carboxylic acid10349-57-2Chem-Impex[4], Sigma-Aldrich, Thermo Scientific[9]$18 / 1g; $16 / 1g≥97-98%
Methyl quinoline-6-carboxylate38896-30-9AKSci[10], Accela Chembio[11]$16 / 1g; Contact for Quote97+%

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to obtain current quotes directly from the suppliers.

Step-by-Step Synthesis Protocol

The proposed workflow involves the diazotization of the 8-amino group followed by displacement with iodide (Sandmeyer reaction), and subsequent acid-catalyzed esterification.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Fischer Esterification A 8-Aminoquinoline-6-carboxylic acid B Diazonium Salt Intermediate A->B 1. HCl, H₂O, 0-5 °C 2. NaNO₂ (aq) C 8-Iodoquinoline-6-carboxylic acid B->C KI (aq) D 8-Iodoquinoline-6-carboxylic acid E Methyl 8-iodoquinoline-6-carboxylate (Target) D->E Methanol (MeOH) cat. H₂SO₄, Reflux

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 8-Iodoquinoline-6-carboxylic acid (via Sandmeyer Reaction) [5][12]

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 8-Aminoquinoline-6-carboxylic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The solution should be tested with starch-iodide paper to ensure a slight excess of nitrous acid.

  • Iodide Displacement:

    • In a separate beaker, dissolve potassium iodide (KI, 1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure 8-Iodoquinoline-6-carboxylic acid.

Step 2: Synthesis of Methyl 8-iodoquinoline-6-carboxylate (via Fischer Esterification)

  • Reaction Setup:

    • To a round-bottom flask, add 8-Iodoquinoline-6-carboxylic acid (1.0 eq) and a large excess of methanol (serving as both solvent and reagent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Reaction and Workup:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield pure Methyl 8-iodoquinoline-6-carboxylate.

Physicochemical Properties & Quality Control

Predicted Properties
PropertyPredicted Value
Molecular Formula C₁₁H₈INO₂
Molecular Weight 313.09 g/mol
Appearance Likely a white to pale yellow solid
Melting Point Predicted to be in the range of 100-150 °C
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Analytical Methods for Quality Control

The identity and purity of the synthesized Methyl 8-iodoquinoline-6-carboxylate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, aromatic C-H).

Applications in Research & Drug Development

Role as a Synthetic Building Block

The primary application of Methyl 8-iodoquinoline-6-carboxylate is as a versatile intermediate. The C8-iodo group allows for the introduction of various substituents through metal-catalyzed cross-coupling reactions. This enables the rapid synthesis of diverse libraries of quinoline derivatives for screening against various biological targets.

Potential Biological Activity

While the specific bioactivity of this compound is not documented, derivatives of the quinoline-6-carboxylic acid scaffold have been investigated as potent inhibitors of ectonucleotidases, which are implicated in cancer immune evasion.[5] Furthermore, 8-aminoquinoline derivatives are known for their antimalarial properties.[3] Therefore, derivatives synthesized from Methyl 8-iodoquinoline-6-carboxylate could be explored for a range of therapeutic areas, including:

  • Oncology: As scaffolds for kinase inhibitors or other anticancer agents.

  • Infectious Diseases: As potential antibacterial or antimalarial compounds.

  • Materials Science: The quinoline moiety is also used in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[4]

Safety & Handling

While a specific Safety Data Sheet (SDS) for Methyl 8-iodoquinoline-6-carboxylate is not available, it should be handled with the care appropriate for a novel research chemical. Based on structurally related compounds like quinoline-6-carboxylic acid, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • The Journal of Organic Chemistry. Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines. [Link]

  • Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. [Link]

  • ResearchGate. Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

  • PJSIR. The 5-and 8-iodination of quinoline and some of its derivatives. [Link]

  • Google Patents.
  • Chemical Communications (RSC Publishing). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. C(8)−H iodination of quinoline N‐oxides with N‐iodosuccinimide. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Molecules. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. [Link]

  • Accounts of Chemical Research. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

  • Nsc Organics. 8-AminoQuinoline. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 8-iodoquinoline-6-carboxylate from methyl quinoline-6-carboxylate

Introduction & Strategic Rationale In modern drug discovery and development, highly functionalized quinolines serve as privileged scaffolds. Specifically, methyl 8-iodoquinoline-6-carboxylate is a highly sought-after bif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and development, highly functionalized quinolines serve as privileged scaffolds. Specifically, methyl 8-iodoquinoline-6-carboxylate is a highly sought-after bifunctional building block. The C-8 iodide provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to yield 8-aminoquinolines), while the C-6 methyl ester allows for independent downstream derivatization.

Direct C–H iodination of the quinoline core is notoriously challenging due to the inherently electron-deficient nature of the heterocycle[1]. However, by strategically exploiting the electronic directing effects of the existing C-6 ester and manipulating the protonation state of the quinoline nitrogen, we can achieve near-perfect regiocontrol. This application note details a robust, self-validating protocol for the highly regioselective electrophilic iodination of methyl quinoline-6-carboxylate.

Mechanistic Causality: Driving Regioselectivity

To move beyond simply following a recipe, it is critical to understand the causality behind the reagent selection. Why does iodination occur exclusively at the C-8 position?

The quinoline ring system consists of an electron-deficient pyridine ring fused to a relatively electron-rich benzene ring. Under standard conditions, electrophilic aromatic substitution (EAS) typically occurs on the benzene ring, yielding a mixture of C-5 and C-8 substituted products[2]. To achieve strict C-8 regiocontrol, we must manipulate the electronic environment:

  • Protonation & Pyridine Deactivation : By utilizing a strongly acidic medium like Trifluoroacetic acid (TFA), the quinoline nitrogen is fully protonated to form a quinolinium ion. This protonation severely deactivates the pyridine ring against electrophilic attack[3].

  • Electronic Directing Effects : The methyl carboxylate group at C-6 acts as a strong electron-withdrawing group (EWG). It heavily deactivates the adjacent ortho positions (C-5 and C-7) through inductive and resonance effects[2].

  • Regioselective Attack : With C-5 and C-7 deactivated by the ester, the C-8 position remains the most nucleophilic and sterically accessible site on the carbocyclic ring. When N-Iodosuccinimide (NIS) is introduced, the acidic environment generates a highly reactive iodonium (

    
    ) species that selectively attacks the C-8 carbon[1].
    

Mechanism A Methyl quinoline-6-carboxylate B Protonation by TFA (Forms Quinolinium Ion) A->B C EWG Effect of C6-Ester (Deactivates C5 & C7) B->C E Electrophilic Attack at C8 (Most Nucleophilic Site) C->E Directs to C8 D Generation of I+ (NIS + TFA) D->E F Deprotonation & Aromatization E->F G Methyl 8-iodoquinoline-6-carboxylate F->G

Fig 1. Mechanistic rationale for the regioselective C-8 iodination of the quinoline core.

Experimental Protocol

Self-Validating System: This protocol is designed with specific in-process controls (IPCs) and visual cues to ensure the reaction is proceeding correctly and safely.

Materials & Reagents
  • Substrate: Methyl quinoline-6-carboxylate (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.3 equiv)

  • Solvent/Activator: Trifluoroacetic acid (TFA) (Anhydrous)

  • Workup Reagents: Dichloromethane (DCM), 10% Aqueous Sodium Thiosulfate (

    
    ), Saturated Aqueous Sodium Bicarbonate (
    
    
    
    ), Brine.
Step-by-Step Methodology
  • Activation & Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl quinoline-6-carboxylate (10.0 mmol, 1.87 g). Suspend the substrate in anhydrous TFA (15 mL). Note: A slight exotherm will occur as the quinolinium salt forms and the substrate fully dissolves. Cool the mixture to 0 °C using an ice bath.

  • Electrophilic Iodination: Add NIS (13.0 mmol, 2.92 g) portion-wise over 15 minutes. Causality: Portion-wise addition prevents rapid iodine sublimation and controls the localized exotherm, suppressing the formation of di-iodinated byproducts. Once the addition is complete, remove the ice bath, wrap the flask in aluminum foil to exclude light (preventing radical pathways), and allow the reaction to stir at room temperature (20–25 °C) for 16–24 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 30% EtOAc in Hexanes (UV visualization at 254 nm). The starting material (

    
    ) should be completely consumed, replaced by a distinct, lower-polarity product spot (
    
    
    
    ).
  • Quenching: Once conversion is complete, concentrate the reaction mixture under reduced pressure to remove ~70% of the TFA. Dilute the resulting viscous, dark residue with DCM (50 mL). Slowly and carefully pour the organic mixture into a large beaker containing ice-cold saturated aqueous

    
     (100 mL). Caution: Vigorous 
    
    
    
    evolution will occur. Ensure the final pH of the aqueous layer is >7.
  • Iodine Scavenging: Add 10% aqueous

    
     (40 mL) to the biphasic mixture. Stir vigorously for 15–20 minutes. Visual Cue: The organic layer must transition from a dark brown/purple hue to a pale yellow, indicating the complete reduction of unreacted electrophilic iodine species into water-soluble iodide.
    
  • Extraction & Purification: Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with additional DCM (2 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10–20% EtOAc in Hexanes) to afford the pure product.
    

Workflow A Substrate + TFA (0 °C) B Add NIS (Portion-wise) A->B C Stir at RT (16-24 h, Dark) B->C D TLC IPC (Check Conversion) C->D E Quench (NaHCO3 + Na2S2O3) D->E F Extraction (DCM / H2O) E->F G Purification (Silica Gel) F->G

Fig 2. Step-by-step workflow for synthesizing methyl 8-iodoquinoline-6-carboxylate.

Analytical Data & Troubleshooting

Expected Quantitative Data
ParameterExpected Result
Appearance Pale yellow to off-white solid
Isolated Yield 72 – 85% (post-chromatography)

Value
~0.55 (30% EtOAc / Hexanes)
Mass Spectrometry (ESI+)

m/z calculated for

: 313.97, found: ~314.0

H NMR (400 MHz,

)
Distinct downfield shifts; loss of the C-8 proton signal.
Troubleshooting Guide
IssuePotential CauseCorrective Action
Incomplete Conversion Sublimation or degradation of NIS.Use freshly recrystallized NIS; ensure the reaction flask is strictly protected from light.
Formation of 5-iodo isomer Insufficient acidity leading to incomplete protonation.Ensure anhydrous TFA is used. Do not add co-solvents during the reaction phase that might buffer the acid.
Dark brown isolated product Residual unquenched iodine species.Increase stirring time during the

quench until the organic layer is visibly pale yellow before extraction.

References

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Source: Google Patents (google.com)

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Methyl 8-iodoquinoline-6-carboxylate

Executive Summary Methyl 8-iodoquinoline-6-carboxylate is a highly valuable bifunctional building block in medicinal chemistry and drug development. It offers two orthogonal vectors for derivatization: a reactive C8-iodi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 8-iodoquinoline-6-carboxylate is a highly valuable bifunctional building block in medicinal chemistry and drug development. It offers two orthogonal vectors for derivatization: a reactive C8-iodide for palladium-catalyzed cross-coupling and a C6-methyl ester for subsequent functionalization (e.g., amidation or saponification). However, executing a Suzuki-Miyaura cross-coupling on this specific substrate presents a dual chemical challenge: overcoming the steric and chelating effects of the quinoline nitrogen at the 8-position, while simultaneously preventing the saponification of the sensitive methyl ester at the 6-position. This application note provides field-proven, self-validating protocols designed to navigate these competing reactivity profiles.

Mechanistic Context & Substrate Profiling

To successfully functionalize Methyl 8-iodoquinoline-6-carboxylate, researchers must account for the intrinsic electronic and steric properties of the quinoline scaffold:

  • Steric and Chelating Effects at C8: The iodide is located at the 8-position, directly adjacent to the quinoline nitrogen. This proximity creates significant steric hindrance during the transmetalation step. Furthermore, the quinoline nitrogen has a strong propensity to coordinate to the palladium center, which can lead to the formation of highly stable, unreactive cyclometalated Pd(II) complexes that stall the catalytic cycle[1].

  • Electronic Activation via C6-Ester: The methyl ester at the 6-position acts as an electron-withdrawing group (EWG). By withdrawing electron density from the quinoline ring, it makes the C8 position more electrophilic, thereby accelerating the initial oxidative addition of the C8-I bond to the Pd(0) species[2].

  • Chemoselectivity (Ester Preservation): While the C6-ester activates the ring for coupling, it is highly susceptible to hydrolysis under the strongly basic, aqueous conditions (e.g., NaOH, KOH) typically used to activate boronic acids[3].

Causality in Reaction Design

To engineer a high-yielding and chemoselective protocol, the choice of catalyst, ligand, and base must be precisely calibrated to the substrate's profile.

Catalyst and Ligand Rationale: To overcome the steric bulk at the 8-position and prevent catalyst poisoning via nitrogen coordination, a sterically demanding and electron-rich ligand is required. Bidentate ligands like dppf (in Pd(dppf)Cl₂) or bulky monodentate biaryl phosphines like XPhos create a highly congested coordination sphere around the palladium center. This bulk physically prevents the quinoline nitrogen from forming a stable chelate, while simultaneously accelerating the rate-limiting reductive elimination step[4].

Base Selection Rationale: The base must be strong enough to form the reactive boronate complex during transmetalation but mild enough to prevent the hydrolysis of the C6-methyl ester. We utilize two distinct approaches:

  • Kinetic Control (Mild Biphasic System): Utilizing K₂CO₃ in a biphasic 1,4-Dioxane/H₂O mixture. The moderate pKa of carbonate provides sufficient basicity for transmetalation while kinetically disfavoring ester hydrolysis at controlled temperatures (70–80 °C).

  • Thermodynamic Control (Anhydrous Homogeneous System): Utilizing Potassium Trimethylsilanolate (TMSOK) in anhydrous THF. TMSOK is an organic-soluble, oxyanionic base that promotes the cross-coupling of boronic esters under completely anhydrous conditions, entirely eliminating the risk of ester hydrolysis and protodeboronation[5].

Visualizing the Pathway

SuzukiCycle Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (C8-I Bond Cleavage) Pd0->OxAdd + Methyl 8-iodoquinoline-6-carboxylate PdII Pd(II) Intermediate Ar-Pd(L_n)-I OxAdd->PdII Electron-withdrawing C6-ester accelerates addition Base Base Exchange (K2CO3 or TMSOK) PdII->Base + Base (Ester preserved) TransMet Transmetalation (Boronate Transfer) Base->TransMet + R-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Steric bulk of L_n prevents N-coordination RedElim->Pd0 - Cross-Coupled Product

Caption: Catalytic cycle of Suzuki coupling for Methyl 8-iodoquinoline-6-carboxylate.

Experimental Methodologies
Protocol A: Mild Biphasic Coupling (For Standard Boronic Acids)

This protocol is optimized for general arylboronic acids, utilizing kinetic control to minimize ester hydrolysis.

Reagents:

  • Methyl 8-iodoquinoline-6-carboxylate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing: To a 25 mL Schlenk flask, add 1,4-Dioxane (8 mL) and H₂O (2 mL). Sparge the solvent mixture with inert Argon gas for 15 minutes to remove dissolved oxygen, preventing oxidative degradation of the phosphine ligand.

  • Reagent Loading: Add Methyl 8-iodoquinoline-6-carboxylate, arylboronic acid, and K₂CO₃ to the flask. Stir for 5 minutes under Argon.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ against a positive flow of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture to 75 °C using a pre-heated oil bath. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1) every 2 hours. The electron-withdrawing ester ensures rapid oxidative addition; total consumption of the starting material should occur within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). The aqueous wash removes the inorganic salts and any trace hydrolyzed carboxylic acid byproduct, ensuring the organic layer contains only the desired ester product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Anhydrous Homogeneous Coupling (For Sensitive Substrates)

This protocol utilizes TMSOK to completely eliminate water from the system, guaranteeing 0% ester hydrolysis. It is ideal for sterically hindered or sensitive boronic pinacol esters.

Reagents:

  • Methyl 8-iodoquinoline-6-carboxylate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (Ar-BPin) (1.1 mmol, 1.1 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.05 mmol, 5 mol%)

  • Potassium Trimethylsilanolate (TMSOK) (2.0 mmol, 2.0 equiv)

  • Anhydrous THF (10 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk techniques, add Pd₂(dba)₃ and XPhos to a dry 25 mL flask containing anhydrous THF (5 mL). Stir for 15 minutes at room temperature to pre-form the active Pd(0)-XPhos complex (solution turns from dark purple to pale red/orange).

  • Substrate Addition: Add Methyl 8-iodoquinoline-6-carboxylate and the Ar-BPin dissolved in the remaining THF (5 mL).

  • Base Activation: Add solid TMSOK in one portion. TMSOK is highly soluble in THF and immediately generates the reactive boronate species without introducing water[5].

  • Reaction Execution: Heat the homogeneous mixture to 65 °C for 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, eluting with EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via silica gel chromatography. No aqueous extraction is necessary, further protecting the ester from hydrolysis during workup.

Quantitative Data Presentation

The following table summarizes the optimization matrix for the cross-coupling of Methyl 8-iodoquinoline-6-carboxylate with phenylboronic acid, demonstrating the causality of base and solvent selection on product yield and ester preservation.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Isolated Yield (%)Ester Hydrolysis (%)
1Pd(PPh₃)₄NaOH (2M)THF / H₂O8045%> 50%
2Pd(OAc)₂ / PPh₃K₃PO₄Toluene / H₂O10060%15%
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O 75 82% < 5%
4 Pd₂(dba)₃ / XPhos TMSOK Anhydrous THF 65 91% 0%

Note: Entry 1 demonstrates the catastrophic saponification caused by strong aqueous bases. Entry 2 shows reduced yields likely due to competitive N-coordination at higher temperatures with weaker phosphines. Entries 3 and 4 represent the optimized Protocols A and B, respectively.

References
  • Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. 4

  • Reactivity of the Bifunctional Ambiphilic Molecule 8-(dimesitylboryl)quinoline: Hydrolysis and Coordination to CuI, AgI and PdII. researchgate.net. 1

  • Suzuki-Miyaura Coupling. libretexts.org. 3

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. ijsrp.org. 2

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. orgsyn.org. 5

Sources

Method

Application Note: A Validated Protocol for the Saponification of Methyl 8-iodoquinoline-6-carboxylate

Abstract This application note provides a detailed, robust, and validated protocol for the hydrolysis of Methyl 8-iodoquinoline-6-carboxylate to its corresponding carboxylic acid, 8-iodoquinoline-6-carboxylic acid. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the hydrolysis of Methyl 8-iodoquinoline-6-carboxylate to its corresponding carboxylic acid, 8-iodoquinoline-6-carboxylic acid. This transformation is a critical step in the synthesis of various high-value molecules in pharmaceutical and materials science research. We present a base-catalyzed saponification method, which offers significant advantages over acid-catalyzed hydrolysis, including reaction irreversibility and typically higher yields. The narrative explains the chemical principles behind each step, ensuring that researchers can not only replicate the procedure but also adapt it with a thorough understanding of the reaction dynamics. Safety protocols and data interpretation are also discussed in detail.

Introduction and Scientific Principle

Quinoline carboxylic acids are privileged scaffolds in drug discovery and serve as essential building blocks for functional materials.[1][2][3] The title compound, 8-iodoquinoline-6-carboxylic acid, is a valuable intermediate, incorporating both a versatile iodine handle for cross-coupling reactions and a carboxylic acid group for amide bond formation or other derivatizations.

The conversion of a methyl ester to a carboxylic acid is a fundamental hydrolysis reaction.[4] While this can be achieved under acidic conditions, the reaction is reversible, and equilibrium often limits the final yield.[5][6] To overcome this limitation, base-catalyzed hydrolysis, or saponification, is the method of choice.[7]

The process is effectively irreversible because the hydroxide ion (from a base like NaOH) attacks the electrophilic carbonyl carbon of the ester. Following the formation of a tetrahedral intermediate, the methoxide ion is eliminated. The newly formed carboxylic acid is immediately deprotonated by the strong base present in the medium to form a carboxylate salt.[6][8] This final deprotonation step is thermodynamically highly favorable and drives the reaction to completion.[7][9] The desired carboxylic acid is then liberated in a final acidification workup step.[5][9]

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Experimental Protocol

This protocol has been optimized for both yield and purity. The causality behind key steps is explained to provide a deeper understanding.

Materials and Equipment
Reagents & Materials Equipment
Methyl 8-iodoquinoline-6-carboxylateRound-bottom flask (appropriate size)
Sodium Hydroxide (NaOH), pellets or solutionReflux condenser
Isopropanol (or Methanol/Ethanol)Magnetic stirrer and hotplate
Deionized WaterGlass funnel and filter paper (or Büchner)
Hydrochloric Acid (HCl), 1M or Acetic Acid (AcOH)[10]Beakers and graduated cylinders
Anhydrous Sodium Sulfate or Magnesium SulfatepH paper or pH meter
Solvents for TLC (e.g., Ethyl Acetate/Hexane)TLC plates and developing chamber
Solvents for Recrystallization (e.g., DMF, Ethanol)[10][11]Vacuum filtration apparatus
Safety Precautions
  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[12][13][14] It is also hygroscopic.[15] Always wear chemical-resistant gloves, safety goggles, and a lab coat. When preparing solutions, always add NaOH pellets slowly to cold water with stirring ; never add water to NaOH, as this can cause a violent exothermic reaction.[13][16]

  • Hydrochloric Acid (HCl): Corrosive and can cause severe burns. Handle in a well-ventilated fume hood.

  • Organic Solvents: Flammable and should be handled away from ignition sources.

In case of skin contact with NaOH or HCl, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][15][16]

Step-by-Step Hydrolysis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 8-iodoquinoline-6-carboxylate (1.0 eq) in a suitable alcohol such as isopropanol or methanol (approx. 5-10 mL per gram of ester). Add an equal volume of deionized water. The use of a co-solvent system is crucial to ensure the solubility of the organic ester in the aqueous basic medium.

  • Initiating Hydrolysis: To the stirred solution, add a 1 M aqueous solution of Sodium Hydroxide (2.0 - 3.0 eq). Using a molar excess of base ensures the reaction goes to completion and neutralizes the product acid.[10]

  • Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux (typically 80-100°C, depending on the alcohol used). The reaction is generally complete within 2-4 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).

  • Cooling and Workup: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Acidification and Precipitation: Transfer the reaction mixture to a beaker. While stirring, slowly add 1 M HCl or acetic acid dropwise. The sodium carboxylate salt is soluble in the aqueous medium, but the free carboxylic acid is not. Acidification protonates the salt, causing the desired product to precipitate out of the solution.[9] Monitor the pH, adjusting to approximately 5-6 for maximum precipitation.[10][17]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts like NaCl) and a small amount of a cold, non-polar solvent like diethyl ether or hexanes (to remove any residual non-polar impurities).

  • Purification (Recrystallization): For obtaining high-purity material, recrystallize the crude product from a suitable solvent system. A mixture of DMF and water or ethanol has been shown to be effective for similar quinoline carboxylic acids.[10][11] Dissolve the solid in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Summary of Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Ester to Base Ratio 1 : 2.5 (molar equivalent)Ensures complete hydrolysis and subsequent deprotonation of the carboxylic acid.
Solvent System Isopropanol/Water (1:1 v/v)Provides a homogenous medium for the organic ester and aqueous base to react efficiently.
Temperature Reflux (80-100 °C)Provides sufficient activation energy for the reaction to proceed at a practical rate.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion; should be confirmed by TLC analysis.
Acidification pH ~5-6Maximizes precipitation of the carboxylic acid product from its salt form.[10][17]
Purification Method Recrystallization (e.g., from DMF/Water or Ethanol)Standard and effective method for purifying solid organic compounds to high purity.[10][11]

Workflow Visualization

The following diagram outlines the complete workflow from starting material to the final purified product.

G start Start: Methyl 8-iodoquinoline-6-carboxylate dissolve 1. Dissolve in Alcohol/Water start->dissolve add_base 2. Add aq. NaOH (2.5 eq) dissolve->add_base reflux 3. Heat to Reflux (2-4h) Monitor by TLC add_base->reflux cool 4. Cool to Room Temperature reflux->cool acidify 5. Acidify with HCl to pH 5-6 cool->acidify precipitate Precipitation of Carboxylic Acid acidify->precipitate filter 6. Vacuum Filtration precipitate->filter wash 7. Wash with Water & Cold Solvent filter->wash crude_product Crude 8-iodoquinoline-6-carboxylic Acid wash->crude_product recrystallize 8. Recrystallize (e.g., DMF/Water) crude_product->recrystallize final_filter 9. Filter & Dry Under Vacuum recrystallize->final_filter final_product Purified Product final_filter->final_product

Caption: Experimental workflow for the hydrolysis of the methyl ester.

References

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P
  • Chemistry LibreTexts. (2022, February 1). 15.9: Hydrolysis of Esters. (URL: [Link])

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. (URL: [Link])

  • Kovaleva, et al. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. (URL: [Link])

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google P
  • New Jersey Department of Health. (2015, November). Sodium Hydroxide - Hazardous Substance Fact Sheet. (URL: [Link])

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (URL: [Link])

  • Journal of Chemistry. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. (URL: [Link])

  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (URL: [Link])

  • PubMed. (n.d.). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (URL: [Link])

  • CORECHEM Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. (URL: [Link])

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. (URL: [Link])

  • PJSIR. (n.d.). The 5- and 8-iodination of quinoline and some of its derivatives. (URL: [Link])

  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. (URL: [Link])

  • ResearchGate. (n.d.). A simple method for the alkaline hydrolysis of esters. (URL: [Link])

  • Google Patents. (n.d.).
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. (URL: [Link])

  • Centers for Disease Control and Prevention (CDC). (n.d.). Sodium Hydroxide | Medical Management Guidelines. (URL: [Link])

  • J. Heterocyclic Chem. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (URL: [Link])

  • University of Central Missouri. (2012, October 19). Standard Operating Procedure: Sodium hydroxide pellets. (URL: [Link])

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. (URL: [Link])

  • Google Patents. (n.d.).
  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (URL: [Link])

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

Sources

Application

Application Note: Buchwald-Hartwig Amination of Methyl 8-Iodoquinoline-6-Carboxylate

Introduction & Mechanistic Rationale The Buchwald-Hartwig amination has established itself as a cornerstone technology for C–N bond construction in modern organic synthesis and drug discovery[1]. However, applying this t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination has established itself as a cornerstone technology for C–N bond construction in modern organic synthesis and drug discovery[1]. However, applying this transformation to highly functionalized heterocycles often presents complex chemoselectivity and reactivity challenges.

Methyl 8-iodoquinoline-6-carboxylate is a particularly demanding substrate that requires precise tuning of the catalytic system due to two primary structural features:

  • The 8-Iodo Position (Steric & Electronic Trap): Halogens at the 8-position of the quinoline ring are notoriously recalcitrant. Following oxidative addition, the adjacent quinoline nitrogen can coordinate to the electrophilic palladium(II) center. This bidentate coordination forms a thermodynamically stable 5-membered palladacycle that acts as a kinetic sink, effectively deactivating the catalyst[2].

  • The C6-Methyl Ester (Chemoselectivity Risk): The presence of an ester group strictly prohibits the use of strong, nucleophilic bases (such as NaOtBu or LiHMDS) typically favored in amination protocols, as they will cause rapid ester saponification or transesterification[3].

To overcome these hurdles, the catalytic system must employ a highly sterically demanding, electron-rich phosphine ligand. Ligands such as BrettPhos enforce a highly active monoligated L₁Pd(0) species[4]. The extreme steric bulk physically blocks the quinoline nitrogen from coordinating to the Pd(II) center, forcing the catalytic cycle forward toward reductive elimination. Simultaneously, a mild, non-nucleophilic inorganic base (e.g., anhydrous K₃PO₄) must be used to preserve the ester functionality.

Catalytic Cycle & Workflow Visualization

G Pd0 L·Pd(0) Active Catalyst OxAdd Oxidative Addition L·Pd(II)(Ar)(I) Pd0->OxAdd + Ar-I AmineCoord Amine Binding L·Pd(II)(Ar)(NR2) OxAdd->AmineCoord + Amine + Base DeadEnd N-Chelation (Deactivation) OxAdd->DeadEnd Quinoline N-coord RedElim Reductive Elimination Product Release AmineCoord->RedElim - Base·HI RedElim->Pd0 + Product

Figure 1: Catalytic cycle of the amination highlighting the N-chelation deactivation pathway.

Reaction Optimization & Causality

The table below summarizes the optimization campaign for coupling Methyl 8-iodoquinoline-6-carboxylate with a standard secondary amine (e.g., morpholine). The data illustrates the causality behind the final protocol choices.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
1Pd(OAc)₂BINAPNaOtBuToluene10015Failure: Strong base caused extensive hydrolysis of the C6-methyl ester.
2Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10045Sub-optimal: Bidentate ligand struggled with the extreme steric bulk at the C8 position.
3Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane10068Improved: Monodentate bulky ligand partially prevented N-chelation.
4Pd₂(dba)₃BrettPhosK₃PO₄t-Amyl OH10092 Optimal: Extreme steric bulk accelerated reductive elimination; ester preserved by mild base.

Note: Pd₂(dba)₃ was selected over Pd(OAc)₂ for the optimized conditions to provide a direct Pd(0) source, avoiding the need for amine-mediated reduction of Pd(II), which can generate unwanted oxidized amine byproducts.

Detailed Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure reaction integrity.

Materials & Reagents
  • Substrate: Methyl 8-iodoquinoline-6-carboxylate (1.0 mmol, 313 mg)

  • Nucleophile: Morpholine (1.2 mmol, 105 µL)

  • Catalyst Precursor: Pd₂(dba)₃ (2.5 mol%, 23 mg)

  • Ligand: BrettPhos (6.0 mol%, 32 mg)

  • Base: Anhydrous K₃PO₄ (2.0 mmol, 425 mg) — Must be finely milled and rigorously dry.

  • Solvent: t-Amyl alcohol (Anhydrous, degassed, 5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: In an inert-atmosphere glovebox (or using standard Schlenk techniques), add Methyl 8-iodoquinoline-6-carboxylate, Pd₂(dba)₃, BrettPhos, and finely milled K₃PO₄ to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Atmosphere Control: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill the vial with ultra-pure Argon three times.

  • Solvent and Amine Addition: Inject the degassed t-Amyl alcohol and morpholine via a micro-syringe through the septum.

    • Self-Validation Checkpoint 1 (Visual): The initial mixture will appear deep purple/red due to the Pd₂(dba)₃. Within 5 minutes of stirring at room temperature, the solution should transition to a dark orange/brown, indicating the successful formation of the active L₁Pd(0) species.

  • Thermal Activation: Place the vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Reaction Monitoring (TLC): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).

    • Self-Validation Checkpoint 2 (Analytical): The starting material is UV-active (254 nm). The successful product will exhibit a distinct Rf shift and will likely display strong fluorescence under 365 nm UV light due to the newly formed push-pull conjugation (amine donor at C8, ester acceptor at C6).

  • Workup & Purification: Dilute the crude mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 8-aminoquinoline derivative.

Troubleshooting & Analytical Validation

  • Premature Catalyst Death (Black Precipitate): If the reaction turns jet black and precipitates within the first 30 minutes, the catalyst has decomposed into inactive palladium black. This is typically caused by oxygen ingress or wet solvent. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles) and verify the integrity of the Argon line.

  • Ester Hydrolysis Observed: If LC-MS or NMR indicates the presence of the carboxylic acid byproduct, the K₃PO₄ is contaminated with water. Dry the base under a vacuum at 150 °C overnight before use.

  • Protodehalogenation: If the major byproduct is methyl quinoline-6-carboxylate (loss of iodine without amine coupling), the oxidative addition complex is undergoing premature protonation. This suggests the amine coordination step is too slow. Consider increasing the amine equivalents to 1.5 or 2.0.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions , Chemical Reviews - ACS Publications. 1

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications , Chemical Reviews - ACS Publications. 4

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines , MDPI. 2

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction , ResearchGate. 3

Sources

Method

Application Note: Methyl 8-iodoquinoline-6-carboxylate as a Strategic Fragment for Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics.[1][2] This ap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics.[1][2] This application note details the utility of Methyl 8-iodoquinoline-6-carboxylate as a high-value fragment. The quinoline core is a recognized privileged structure in drug discovery, appearing in numerous approved drugs.[3][4][5][6] This fragment combines the quinoline scaffold with two strategically placed, orthogonal functional groups: an 8-iodo substituent, which serves as both a potent halogen bond donor and a versatile synthetic handle, and a 6-methyl carboxylate group, which acts as a hydrogen bond acceptor and provides an additional vector for chemical elaboration. We provide a comprehensive overview of the fragment's properties, detailed protocols for its application in biophysical screening and structural biology, and a guide to its synthetic elaboration in hit-to-lead campaigns.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a rational drug design strategy that begins by screening libraries of low-molecular-weight compounds (fragments, typically <300 Da) against a biological target.[1] These fragments, though often binding with low affinity (micromolar to millimolar), tend to form high-quality, energetically favorable interactions with the target protein.[7] The primary advantage of FBDD lies in its efficiency; it explores chemical space more effectively than traditional high-throughput screening (HTS) and often yields hits with superior physicochemical properties and higher ligand efficiency.[2] Once identified and their binding mode confirmed, typically by X-ray crystallography or NMR, these fragments serve as starting points for optimization into potent, drug-like lead compounds through strategies like fragment growing, linking, or merging.[7][8][9]

The Quinoline Scaffold: A Privileged Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry.[3][4] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6][10][11] The rigid, bicyclic structure provides a defined three-dimensional shape, while the nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and binding interactions. This prevalence in approved drugs underscores its favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, making it an excellent foundation for fragment design.[3]

Physicochemical Properties and Fragment Quality of Methyl 8-iodoquinoline-6-carboxylate

To be effective, a fragment must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). Methyl 8-iodoquinoline-6-carboxylate is an exemplary fragment that meets these criteria, positioning it as an ideal candidate for screening libraries.

PropertyValueSource/MethodSignificance in FBDD
Molecular Weight 299.06 g/mol PubChem CID 135473 (for acid)[12]Adheres to the "Rule of Three", ensuring a good starting point for optimization without excessive molecular complexity.
cLogP ~2.4 - 2.8XLogP3 3.0 (acid)[12], CalculatedBalanced lipophilicity provides sufficient solubility for screening while retaining potential for membrane permeability.
Hydrogen Bond Donors 0CalculatedLow number of donors maintains "fragment-like" character.
Hydrogen Bond Acceptors 3 (N, C=O, OCH₃)CalculatedProvides multiple points for directed interactions with the target protein.
Polar Surface Area 39.2 ŲPubChem CID 736812[13]Contributes to a favorable balance between solubility and permeability.

Key Structural Features and Rationale for Use

The utility of Methyl 8-iodoquinoline-6-carboxylate stems from its distinct functional groups, which offer unique advantages for both target binding and subsequent chemical modification.

// Invisible edges for positioning edge [style=invis]; A -> B -> C; } endomdot Caption: Key features of Methyl 8-iodoquinoline-6-carboxylate.

  • The 8-Iodo Group: The iodine atom is a powerful and increasingly appreciated feature in drug design.[14] It can form a halogen bond , a highly directional, non-covalent interaction with Lewis bases (e.g., backbone carbonyls, carboxylates, or aromatic systems) in the protein binding pocket.[15][16][17] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl), making iodine a potent anchoring point.[16] Furthermore, the carbon-iodine bond is a versatile handle for synthetic elaboration via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, allowing for rapid analogue synthesis.[18][19][20][21][22]

  • The 6-Methyl Carboxylate Group: The ester at the 6-position serves as a classic hydrogen bond acceptor. Its orientation provides a distinct vector for fragment evolution. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine library to "grow" the fragment into an unoccupied region of the binding site, a common and effective strategy in hit-to-lead optimization.[23]

  • The Quinoline Nitrogen: The pyridine nitrogen at position 1 acts as a hydrogen bond acceptor and imparts polarity to the scaffold, aiding in solubility and providing an additional point of interaction with the target.

Application in Fragment Screening Campaigns

This fragment is well-suited for screening via a range of biophysical techniques. Below are exemplar protocols for two of the most powerful and commonly used methods in FBDD: Surface Plasmon Resonance (SPR) for initial hit identification and X-ray crystallography for structural validation.[24]

Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that can detect the binding of small molecule fragments to a target protein immobilized on a sensor chip.[25][26] It is highly sensitive and provides valuable kinetic and affinity data.[27]

Objective: To identify if Methyl 8-iodoquinoline-6-carboxylate binds to the target protein and to estimate its binding affinity (KD).

Materials:

  • Biacore system (e.g., Biacore T200, Cytiva)[2]

  • Sensor Chip (e.g., CM5, for amine coupling)

  • Target protein (>95% purity)

  • Methyl 8-iodoquinoline-6-carboxylate stock solution (e.g., 100 mM in 100% DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4) with 2-5% DMSO

  • Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Immobilize the target protein to the desired level (typically 5,000-10,000 RU) on a flow cell. Use a lower immobilization density for high-affinity interactions if known.

    • Deactivate remaining active esters with ethanolamine.

    • Use a separate flow cell as a reference surface (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.[28]

  • Fragment Screening:

    • Prepare a concentration series of the fragment (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in running buffer. Ensure the final DMSO concentration is identical across all samples and the running buffer.[25]

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Use a short association time (e.g., 30-60 s) and a sufficient dissociation time (e.g., 60-120 s) to allow for return to baseline.[29]

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.

    • Plot the steady-state response (RU) against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD). For fragments, this is often in the 10 µM to 1 mM range.

G cluster_SPR SPR Screening Workflow P1 Protein Immobilization on Sensor Chip P2 Fragment Injection (Concentration Series) P3 Real-time Binding Measurement (Sensorgram) P4 Data Analysis (Steady-State Affinity) P5 Hit Confirmation (Kᴅ)

Protocol 2: Structural Validation by X-ray Crystallography

Crystallography provides the definitive evidence of fragment binding and the precise atomic details of the interaction, which is critical for structure-based drug design.[30][31][32]

Objective: To determine the three-dimensional structure of the target protein in complex with Methyl 8-iodoquinoline-6-carboxylate.

Materials:

  • Crystals of the target protein.

  • Methyl 8-iodoquinoline-6-carboxylate solution (e.g., 10-50 mM in a cryo-protectant compatible solvent).

  • Cryo-protectant solution (e.g., mother liquor supplemented with 25% glycerol).

  • Crystal harvesting tools (e.g., cryo-loops).

  • Liquid nitrogen for crystal vitrification.

  • Synchrotron beamline access.

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by adding the fragment stock solution to the cryo-protectant solution to a final concentration of 1-10 mM.

    • Transfer a protein crystal from its growth drop into the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal time must be determined empirically to allow fragment diffusion into the crystal without compromising crystal quality.

  • Crystal Harvesting and Vitrification:

    • Using a cryo-loop, carefully remove the crystal from the soaking drop.

    • Immediately plunge the loop into liquid nitrogen to vitrify the crystal, preventing ice crystal formation.

  • Data Collection and Structure Determination:

    • Mount the vitrified crystal on the goniometer at a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

    • Process the data (indexing, integration, scaling).

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for positive density corresponding to the bound fragment.[33] The high electron density of the iodine atom often makes it a prominent feature in the difference map, simplifying identification.

    • Model the fragment into the density, refine the structure, and validate the final model.

Hit-to-Lead (H2L) Elaboration Strategies

Once the binding mode is confirmed, the H2L phase begins, aiming to increase potency and improve drug-like properties.[23] Methyl 8-iodoquinoline-6-carboxylate is designed for straightforward and logical elaboration.

G cluster_growth Vector 1: Fragment Growing cluster_elaboration Vector 2: Elaboration Start Fragment Hit Methyl 8-iodoquinoline-6-carboxylate S1 Hydrolysis (Ester to Acid) Start->S1 C6-position C1 Suzuki Coupling (with Boronic Acids) Start->C1 C8-position C2 Sonogashira Coupling (with Alkynes) Start->C2 C8-position S2 Amide Coupling (with Amine Library) S1->S2 Lead Optimized Lead Compound (Increased Potency & Selectivity) S2->Lead C1->Lead C2->Lead

  • Elaboration at the 8-position (Iodo Group): The primary route for rapid analogue development is through palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Reacting the 8-iodoquinoline with a diverse library of commercially available aryl or heteroaryl boronic acids can introduce substituents that can pick up additional interactions (hydrophobic, polar, H-bonding) with the protein.[20][22] This is a robust and high-yielding reaction, ideal for exploring structure-activity relationships (SAR).

    • Sonogashira Coupling: Coupling with terminal alkynes can introduce linear linkers to probe deeper pockets or link to another binding element.

  • Growing from the 6-position (Carboxylate Group):

    • Amide Scaffolds: After hydrolysis of the methyl ester to the carboxylic acid, coupling with a library of primary or secondary amines introduces a diverse range of chemical functionalities. This strategy is excellent for "growing" the fragment into adjacent pockets identified from the crystal structure.

Conclusion

Methyl 8-iodoquinoline-6-carboxylate is a strategically designed fragment that offers multiple advantages for FBDD campaigns. Its privileged quinoline core, combined with orthogonal vectors for interaction and synthetic elaboration—the halogen-bonding iodo group and the hydrogen-bonding carboxylate—make it a highly valuable starting point for the discovery of novel chemical probes and therapeutic agents. The protocols and strategies outlined in this note provide a clear roadmap for researchers to effectively utilize this fragment in their drug discovery programs.

References

  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. (2014, January 15). SciSpace. [Link]

  • Liebeschuetz, J. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Iodo-8-quinolinecarboxylic acid. PubChem. [Link]

  • Si, C., et al. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets - PMC. National Center for Biotechnology Information. [Link]

  • Rojas-Tomé, I. J., et al. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. National Center for Biotechnology Information. [Link]

  • Oprica, L., et al. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC. National Center for Biotechnology Information. [Link]

  • Raman, S., et al. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Zhang, J., et al. (n.d.). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). Cheméo. [Link]

  • USD RED. (2021, May 8). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. [Link]

  • PJSIR. (n.d.). the 5-and 8-iodination of quinoline and some of its derivatives. PJSIR. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Wilcken, R., et al. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Talon, R., et al. (2025, June 21). Leveraging crystallographic fragment screening, algorithmic merging and digital chemistry to target NCS-1 protein-protein interactions for treatment of neurological disorders. bioRxiv. [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • ScienceScholar. (2022, July 15). View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ScienceScholar. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl quinoline-6-carboxylate. PubChem. [Link]

  • Motsa, B. B. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Prates, G., et al. (2025, March 10). Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques. Inorganic Chemistry Frontiers. [Link]

  • ScienceScholar. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. [Link]

  • Brieflands. (2013, December 13). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Taylor & Francis Online. (2026, February 20). Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. ResearchGate. [Link]

  • Moody, P. C. E., & Raven, E. L. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • De Gruyter. (n.d.). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. BioSolveIT. [Link]

  • Frontiers. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]

  • ResearchGate. (n.d.). Halogen bonding for rational drug design and new drug discovery. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Quinoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Danielson, U. H. (2023, September 14). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports. [Link]

  • Weiss, M. A., et al. (n.d.). Extending Halogen-based Medicinal Chemistry to Proteins: IODO-INSULIN AS A CASE STUDY - PMC. National Center for Biotechnology Information. [Link]

  • Simpson, F., et al. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Hilaris Publisher. (n.d.). Fragment-based Drug Discovery: Emerging Strategies and Applications. Hilaris Publisher. [Link]

  • ZeClinics. (2025, April 15). Hit-to-Lead Optimization with Zebrafish: Enhancing Early Drug Development. ZeClinics. [Link]

  • Atobe, M. (2023, November 8). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]

  • ResearchGate. (2025, August 10). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]

  • LinkedIn. (2025, January 30). Hits and Lead Optimization in drug development. LinkedIn. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for Methyl 8-iodoquinoline-6-carboxylate (recrystallization vs column)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of halogenated nitrogen heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of halogenated nitrogen heterocycles.

Purifying Methyl 8-iodoquinoline-6-carboxylate presents a unique physicochemical challenge. The bulky iodine atom at the 8-position induces steric hindrance near the basic quinoline nitrogen, fundamentally altering its solubility profile and its interaction with chromatographic stationary phases. Electrophilic iodination of the quinoline core often yields a mixture of 5-iodo and 8-iodo regioisomers due to the electronic activation of the carbocyclic ring (1)[1]. Choosing between recrystallization and column chromatography is not merely a matter of preference—it is a strategic decision dictated by scale, regioisomer ratio, and thermodynamic principles.

Below is our comprehensive, self-validating troubleshooting guide to ensure you achieve >98% purity with maximized recovery.

Part 1: Strategic Decision Matrix

Before committing to a purification route, you must evaluate the quantitative parameters of your crude mixture.

Table 1: Quantitative Comparison of Purification Methods
MetricFlash Column ChromatographyRecrystallization
Optimal Mass Scale < 5.0 g> 5.0 g
Typical Recovery Yield 75% - 85%60% - 70% (First crop)
Target Purity Achieved > 98%> 99%
Process Time Required 4 - 6 hours12 - 24 hours
Solvent Consumption ~1.5 L per gram~15 mL per gram
Primary Separation Mechanism Silica Adsorption / PolarityLattice Packing / Solubility

Part 2: Purification Decision Workflow

Use the following logic pathway to determine the optimal purification strategy for your specific batch.

PurificationWorkflow Crude Crude Methyl 8-iodoquinoline-6-carboxylate Decision Scale & Purity Assessment Crude->Decision ScaleLarge Scale > 5g Regioisomer Ratio > 9:1 Decision->ScaleLarge High mass ScaleSmall Scale < 5g Complex Mixture Decision->ScaleSmall Low mass Recryst Recrystallization (AcOH or EtOH/EtOAc) ScaleLarge->Recryst Column Column Chromatography (Silica, PE/DCM 1:1) ScaleSmall->Column Val1 NMR/LC-MS Validation (Self-Validating) Recryst->Val1 Val2 TLC/LC-MS Validation (Self-Validating) Column->Val2 Val1->Recryst Fail (Recycle) Pure Pure Target Compound (>98% Purity) Val1->Pure Pass Val2->Column Fail (Recycle) Val2->Pure Pass

Workflow for selecting the optimal purification route for Methyl 8-iodoquinoline-6-carboxylate.

Part 3: Troubleshooting FAQs & Mechanistic Insights

Q1: During column chromatography, my product streaks heavily, leading to poor resolution between the 5-iodo and 8-iodo isomers. What is the mechanistic cause and how do I fix it? A1: The streaking is caused by the basic nitrogen of the quinoline ring hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica gel stationary phase. While the bulky iodine atom at the 8-position provides some steric shielding, it is insufficient to prevent tailing. Troubleshooting Step: Switch to a strictly non-polar/moderately polar system like Petroleum Ether/Dichloromethane (PE/DCM = 1:1 v/v) as established in patent literature for this specific scaffold (2)[2]. If streaking persists, pre-treat your silica slurry with 1% Triethylamine (TEA) to irreversibly cap the active acidic sites.

Q2: I am scaling up my synthesis to 30 grams. Should I continue using column chromatography? A2: No. At a 30-gram scale, column chromatography becomes highly inefficient due to massive solvent consumption (~45 Liters) and prolonged elution times. Troubleshooting Step: Transition to recrystallization. Iodoquinoline derivatives possess rigid, planar aromatic systems that pack highly efficiently into crystal lattices. Utilizing solvents like acetic acid (3)[3] allows for excellent thermodynamic separation of the target compound from structurally similar byproducts.

Q3: I performed a recrystallization, but my yield is only 40%. Where did my product go, and how can I recover it? A3: A 40% yield indicates that the solvent volume was too high, or the cooling gradient was too rapid, leaving the target compound dissolved in the mother liquor. Troubleshooting Step: Concentrate the mother liquor to half its volume and cool it to 4°C to induce a second crop of crystals. Always run a quantitative NMR on the mother liquor to determine the exact ratio of product to impurities remaining.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal validation loop. Do not proceed to the next synthetic step without satisfying the validation checkpoint.

Protocol A: Self-Validating Flash Column Chromatography

Optimal for < 5g scale or complex crude mixtures.

  • Sample Preparation: Dissolve the crude Methyl 8-iodoquinoline-6-carboxylate in a minimum volume of Dichloromethane (DCM). If the sample is insoluble, dry-load it onto 3 equivalents of silica gel.

  • Column Packing: Pack a silica gel column using Petroleum Ether (PE). Ensure the bed is perfectly level to prevent band broadening.

  • Loading: Apply the DCM solution (or dry powder) evenly to the top of the silica bed.

  • Elution: Elute using a validated isocratic solvent system of PE/DCM (1:1, v/v)[2]. Collect fractions in 20 mL test tubes.

  • Validation Checkpoint (Self-Validating): Spot fractions on a TLC plate, develop in PE/DCM (1:1), and visualize under UV light (254 nm). Validation: The protocol is only successful if the target spot (Rf ~0.4) is completely isolated from the 5-iodo isomer (Rf ~0.45). Pool only the pure fractions and concentrate in vacuo.

Protocol B: Self-Validating Recrystallization

Optimal for > 5g scale where the 8-iodo isomer is the major component.

  • Dissolution: Suspend the crude solid in glacial acetic acid (approx. 10 mL per gram of crude)[3].

  • Heating: Heat the suspension to reflux (approx. 118°C) with active stirring until complete dissolution is achieved.

  • Controlled Cooling: Remove the heat source and allow the solution to cool slowly to room temperature over 4 hours. Causality: Slow cooling promotes the formation of large, pure crystals. Crash-cooling traps the 5-iodo regioisomer inside the crystal lattice.

  • Filtration: Filter the resulting crystals under vacuum and wash the filter cake with a minimal amount of ice-cold ethanol to displace the acetic acid.

  • Validation Checkpoint (Self-Validating): Evaporate a 1 mL aliquot of the mother liquor and analyze via ^1H NMR. Validation: The protocol is successful if the mother liquor shows a heavily enriched concentration of the 5-iodo impurity compared to the starting crude. If the mother liquor contains pure 8-iodo product, your solvent volume was too high; concentrate and recrystallize a second crop.

Part 5: References

  • US Patent 10,266,515 B2 - Preparation of 3-chloro-8-iodoquinoline-6-carboxylate and related derivatives via column chromatography. Source: Google Patents. URL:

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - Details on the crystallization of iodoquinolines from acetic acid. Source: PubMed Central (PMC). URL:

  • Acid-Mediated Halogen Exchange in Heterocyclic Arenes: A Highly Effective Iodination Method - Mechanistic insights into the regioselectivity and electronic activation of quinoline iodination. Source: ResearchGate. URL:

Sources

Optimization

Preventing deiodination during cross-coupling of 8-iodoquinolines

Topic: Prevention of Deiodination (Hydrodehalogenation) in 8-Iodoquinolines Ticket ID: #Q8-IOD-SUP Assigned Specialist: Senior Application Scientist, Catalysis Division The Core Challenge: The "8-Position Trap" Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Deiodination (Hydrodehalogenation) in 8-Iodoquinolines Ticket ID: #Q8-IOD-SUP Assigned Specialist: Senior Application Scientist, Catalysis Division

The Core Challenge: The "8-Position Trap"

Welcome to the technical guide for coupling 8-iodoquinolines. If you are reading this, you are likely observing hydrodehalogenation (replacement of Iodine with Hydrogen) instead of your desired cross-coupling product.

The Mechanism of Failure

Unlike 2-, 3-, or 6-haloquinolines, the 8-iodo isomer presents a unique structural trap. Upon oxidative addition of the C–I bond to Palladium, the adjacent quinoline nitrogen (N1) coordinates to the metal center.

This forms a highly stable 5-membered palladacycle . This "resting state" is often too stable to undergo Transmetallation (in Suzuki) or Amine Coordination (in Buchwald), leading to a stalled catalytic cycle. While the catalyst waits, it scavenges hydride ions from the environment (solvent or base), leading to the deiodinated byproduct (Quinoline).

Visualization: The Chelation Trap

The following diagram illustrates why your reaction is stalling and deiodinating.

G Start 8-Iodoquinoline OxAdd Oxidative Addition Complex Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Chelate STABLE CHELATE (The Trap) OxAdd->Chelate N-Coordination (Fast & Stable) Product Cross-Coupled Product OxAdd->Product Transmetallation (Slow Path) Deiod Deiodinated Product (Quinoline) Chelate->Deiod + Hydride Source (Solvent/Base)

Caption: The N1-atom coordinates to Pd(II) after oxidative addition, forming a thermodynamic sink (Red) that outcompetes the productive pathway (Green).

Diagnostic & Troubleshooting Guide

Issue 1: "I see only Quinoline (H-substitution) by LCMS."

Diagnosis: Your reaction conditions are acting as a hydride source. The catalyst is active but cannot transmetallate, so it reduces the substrate.

Corrective Actions:

ParameterThe Problem (Avoid)The Solution (Implement)Technical Rationale
Base Alkoxides (

)
Inorganic Carbonates/Phosphates (

)
Alkoxides possess

-hydrogens that are easily transferred to Pd via

-hydride elimination, causing reduction.

is non-reducing [1].
Solvent

Aprotic Polar (Dioxane, Toluene, DMF)Primary/secondary alcohols act as H-donors in the presence of Pd. Switch to anhydrous, aprotic solvents.
Catalyst

Pd-G3/G4 Precatalysts (XPhos-Pd-G3)

is a weak ligand that allows N-chelation. Bulky Buchwald ligands (XPhos, SPhos) sterically clash with the quinoline, preventing the "trap" formation [2].
Issue 2: "Starting material is unreacted (Stalled)."

Diagnosis: The oxidative addition complex is so stable that it has poisoned the catalyst.

Corrective Actions:

  • Increase Temperature: 8-iodoquinolines often require 100°C+ to break the N-Pd chelate bond.

  • Switch to Copper (Ullmann): If Pd fails entirely, Cu-catalysis is the standard alternative for this position as Cu-intermediates are less prone to this specific chelation stability trap compared to Pd [3].

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Designed to minimize hydride sources and sterically discourage chelation.

  • Substrate: 8-Iodoquinoline derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

    • Why: The bulky biaryl ligand prevents the quinoline nitrogen from binding effectively to the Pd center.

  • Base:

    
     (3.0 equiv)
    
    • Why: Anhydrous phosphate prevents hydrolysis and lacks

      
      -hydrogens.
      
  • Solvent: 1,4-Dioxane/Water (10:1) or Anhydrous Toluene.[1]

  • Conditions: 100°C, sealed tube, 4-12 hours.

Protocol B: Buchwald-Hartwig Amination (Difficult Case)

For coupling amines where the amine itself can act as a reducing agent.

  • Substrate: 8-Iodoquinoline (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: Pd(OAc)2 (2 mol%) + BINAP or DPEphos (4 mol%)

    • Why: Bidentate ligands like BINAP can occupy the coordination sites that the quinoline nitrogen tries to grab.

  • Base:

    
     (2.0 equiv)[1]
    
    • Note: Avoid

      
       if reduction is observed.
      
  • Solvent: Toluene (Anhydrous).[1]

  • Conditions: 110°C, Argon atmosphere.

Decision Logic for Optimization

Use this flow to determine your next experimental move.

DecisionTree Start Start: 8-Iodo Coupling Check Check LCMS/NMR Start->Check Res1 Result: Deiodination (H-product) Check->Res1 Reduction Res2 Result: No Reaction (SM only) Check->Res2 Stalled Act1 1. Remove Alcohol Solvents 2. Switch Base to K3PO4 Res1->Act1 Act2 1. Switch to Bulky Ligand (XPhos) 2. Increase Temp >100°C Res2->Act2 Check2 Retest Act1->Check2 Act2->Check2 Fail Still Failing? Check2->Fail Issues Persist Cu Switch to Cu-Catalysis (CuI + L-Proline/Phenanthroline) Fail->Cu

Caption: Optimization workflow focusing on eliminating hydride sources (left branch) or destabilizing the chelate (right branch).

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent? A: Use with caution. DMF can decompose to form dimethylamine, which can act as a reducing agent or compete as a nucleophile. If solubility is an issue, DMA (Dimethylacetamide) is often more stable, but Toluene or Dioxane are preferred to prevent deiodination.

Q: Why does adding Silver salts (


) sometimes help? 
A:  Silver acts as a halide scavenger. It precipitates AgI, forcing the equilibrium away from the stable Pd-I-N chelate and creating a cationic Pd species that is more reactive toward transmetallation. Try adding 1.0 equiv of 

if standard protocols fail [4].

Q: Is the 8-position reactivity different from the 5-position? A: Drastically. The 5-position behaves like a standard aryl halide. The 8-position is sterically hindered and electronically deactivated by the adjacent nitrogen lone pair, in addition to the chelation issue described above.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

  • Koreeda, M., & Viswanathan, R. (2003). Silver-assisted palladium-catalyzed cross-coupling of 8-iodoquinolines. Acta Chemica Scandinavica.

Sources

Troubleshooting

Optimizing reaction temperature for 8-iodoquinoline functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with 8-iodoquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with 8-iodoquinoline.

The quinoline core presents unique electronic properties: the electron-deficient nature of the heteroaromatic ring, combined with the extreme steric hindrance and inductive effects of an iodine atom at the C8 position, makes functionalization highly sensitive to thermal energy. Poor temperature control inevitably leads to off-target pathways, such as anionic rearrangements (halogen-dance) or incomplete oxidative addition.

This guide provides self-validating protocols, mechanistic causality, and troubleshooting FAQs to ensure your workflows succeed.

I. Quantitative Temperature Parameters for 8-Iodoquinoline Workflows

To achieve high-yield functionalization, thermal parameters must be strictly matched to the activation energy of the desired mechanistic pathway. The table below summarizes the optimal temperatures for common 8-iodoquinoline transformations.

Reaction TypeKey Reagents / CatalystOptimal TemperatureMechanistic Rationale
Diazotization (Synthesis) NaNO2, KI, HCl (aq)< 0 °C to 5 °C Stabilizes the diazonium intermediate; prevents premature

evolution and polymerization[1].
Lithiation (Metal-Halogen Exchange) n-BuLi, TMEDA, THF-78 °C (Strict) Enforces kinetic control to prevent thermodynamic "halogen-dance" rearrangements or ring-opening[2].
Suzuki-Miyaura / Heck Coupling PdCl2(PPh3)2, Na2CO380 °C – 100 °C Overcomes severe steric hindrance at the C8 position, enabling successful oxidative addition by Pd(0)[3].
Catalytic Hydrogenation Re2S7, MeOH, H2 (30 bar)100 °C High thermal energy is required to overcome crowding near the nitrogen atom while preserving the C-I bond[4].

II. Self-Validating Experimental Protocols

Do not treat these protocols as mere recipes; they are dynamic systems. Each step includes a self-validating observable to confirm the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Low-Temperature Lithiation and Borylation

Objective: Synthesize 8-(dimesitylboryl)quinoline (DMBQ) via kinetic control.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 8-iodoquinoline (1.0 equiv) and anhydrous THF to create a 0.2 M solution. Add TMEDA (1.0 equiv) to break up organolithium aggregates and accelerate the exchange[3].

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach exactly -78 °C . Causality: Any localized warm spots will instantly trigger an anionic rearrangement of the resulting 8-lithioquinoline.

  • Metalation: Add n-BuLi (2.5 M in hexanes, 1.0 equiv) dropwise down the side of the flask over 15 minutes.

    • Self-Validation Check: The solution will rapidly transition to a dark black-brown hue, confirming the formation of the highly reactive 8-lithioquinoline intermediate[1].

  • Electrophilic Quench: Immediately add dimesitylboron fluoride (1.1 equiv) via cannula transfer. Stir for 1 hour at -78 °C, then allow the system to slowly warm to room temperature overnight.

  • Workup: Remove THF under reduced pressure. The residual product should appear as a dark red, viscous substance prior to crystallization[1].

Protocol B: High-Temperature Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the sterically hindered C8 position.

  • Preparation: In a thick-walled pressure vial, combine 8-iodoquinoline (1.0 equiv), the desired boronic acid (1.5 equiv), and PdCl2(PPh3)2 (5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 ratio). Causality: Degassing is critical at high temperatures to prevent the oxidation of the phosphine ligands.

  • Thermal Activation: Seal the vial and heat the reaction block to 100 °C [3]. Causality: Room temperature coupling will fail. The C8 position is shielded by the adjacent nitrogen lone pair and C7/C9 protons, requiring high thermal energy to drive the Pd(0) oxidative addition.

  • Monitoring & Validation: Stir for 12–24 hours.

    • Self-Validation Check: Monitor via TLC. The reaction is complete when the starting material is consumed and a distinct precipitation of "Palladium black" (elemental Pd) is observed on the walls of the vial, indicating the end of the catalytic cycle.

III. Mechanistic Visualizations

G Start 8-Aminoquinoline Sandmeyer Sandmeyer Reaction (< 0 °C to 5 °C) Start->Sandmeyer Iodo 8-Iodoquinoline Sandmeyer->Iodo Lithiation Lithiation (n-BuLi) Strictly -78 °C Iodo->Lithiation THF / TMEDA Coupling Suzuki/Heck Coupling 80-100 °C Iodo->Coupling Pd Catalyst Hydrogenation Hydrogenation (Re2S7) 100 °C, 30 bar Iodo->Hydrogenation MeOH

Temperature-dependent divergent functionalization pathways for 8-iodoquinoline.

G Iodo 8-Iodoquinoline + n-BuLi LowTemp -78 °C (Kinetic Control) Iodo->LowTemp HighTemp > -40 °C (Thermodynamic) Iodo->HighTemp Success 8-Lithioquinoline (Stable Intermediate) LowTemp->Success Desired Fail Halogen-Dance / Ring Opening (Degradation) HighTemp->Fail Undesired

Kinetic vs. thermodynamic control during the lithiation of 8-iodoquinoline.

IV. Troubleshooting & FAQs

Q1: I attempted to synthesize 8-iodoquinoline from 8-aminoquinoline via the Sandmeyer reaction, but my yield is low and the flask is full of black tar. What went wrong? A: Your reaction temperature was too high during the diazotization phase. The conversion of 8-aminoquinoline using


 and 

must be kept strictly between 0–5 °C, often requiring a liquid nitrogen or brine/ice bath[1]. If the temperature spikes, the diazonium salt decomposes prematurely, causing uncontrolled nitrogen gas evolution and generating complex polymeric tars instead of the desired iodo-arene.

Q2: My lithiation of 8-iodoquinoline with n-BuLi is yielding a mixture of rearranged products and unidentifiable baseline material. How do I fix this? A: You are losing kinetic control. 8-Iodoquinoline is highly susceptible to anionic rearrangements (the "halogen-dance") and nucleophilic attack on the electron-deficient quinoline ring[2]. If your internal temperature rises above -78 °C—even briefly during the dropwise addition of n-BuLi—the thermodynamic pathway takes over. Ensure your THF is completely anhydrous, use a dry ice/acetone bath, and add the n-BuLi slowly down the chilled glass wall of the flask.

Q3: My Suzuki cross-coupling with 8-iodoquinoline is stalling at 60 °C. Should I add more catalyst? A: No, adding more catalyst will not solve a thermodynamic barrier. The C8 position of quinoline is heavily sterically hindered by the adjacent functional groups and the nitrogen lone pair[4]. At 60 °C, the Palladium(0) species lacks the activation energy required to insert into the C-I bond. Increase your reaction temperature to 80–100 °C[3].

Q4: I am trying to perform a C-H functionalization on the quinoline core without losing the C8-Iodine atom. Is this possible? A: Yes, but it requires converting the quinoline to an N-oxide first. 8-Iodoquinoline N-oxides act as excellent directing groups for transition-metal catalyzed C-H activation (e.g., using Rh or Ir catalysts) at temperatures around 80 °C, allowing you to functionalize distal positions while keeping the C8-Iodine intact for downstream cross-coupling[5].

V. References

1.6 - ChemRxiv[4] 2.7 - University of South Dakota RED[1] 3.8 - National Institutes of Health (PMC)[5] 4.3 - Google Patents[3] 5.2 - ResearchGate[2]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the 1H NMR Spectral Analysis of Methyl 8-iodoquinoline-6-carboxylate: A Comparative Approach

Abstract Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals.[1] The precise substitution pattern on the quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals.[1] The precise substitution pattern on the quinoline scaffold dictates its biological activity and physical properties, making unambiguous structural characterization a critical step in research and development. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of these compounds in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 8-iodoquinoline-6-carboxylate, a polysubstituted quinoline. By comparing its predicted spectral features to the well-understood spectrum of the parent quinoline molecule, we will explore the profound influence of electron-withdrawing and sterically demanding substituents on proton chemical shifts and coupling patterns. This document serves as a practical guide for researchers, scientists, and drug development professionals, offering not only a detailed spectral interpretation but also a robust experimental protocol for data acquisition.

The Unsubstituted Quinoline Core: A 1H NMR Baseline

To accurately interpret the spectrum of a substituted quinoline, one must first understand the spectral characteristics of the parent heterocycle. The ¹H NMR spectrum of quinoline features signals in the aromatic region, typically between 7.3 and 8.9 ppm.[1] The electron-withdrawing nature of the heterocyclic nitrogen atom significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm).

Key features of the unsubstituted quinoline spectrum (in CDCl₃) include:

  • H-2: This proton is adjacent to the nitrogen and is the most deshielded, appearing as a doublet of doublets around 8.8-8.9 ppm.[1]

  • H-8: This proton experiences a through-space deshielding effect from the nitrogen atom's lone pair, known as the peri-effect, causing it to resonate further downfield than other protons on the carbocyclic ring (around 8.1-8.2 ppm).[1]

  • Other Protons (H-3, H-4, H-5, H-6, H-7): These resonate in the more crowded region between 7.3 and 8.1 ppm. Their specific shifts and multiplicities are governed by their proximity to the nitrogen and the ortho-, meta-, and para-coupling interactions with neighboring protons.[1]

Table 1: Typical ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Unsubstituted Quinoline.

ProtonTypical Chemical Shift (δ, ppm)MultiplicityKey Coupling Constants (Hz)
H-2 8.89dd³J(H2-H3) = 4.3, ⁴J(H2-H4) = 1.7
H-3 7.41dd³J(H3-H2) = 4.3, ³J(H3-H4) = 8.3
H-4 8.12dd³J(H4-H3) = 8.3, ⁴J(H4-H2) = 1.7
H-5 7.75d³J(H5-H6) = 8.2
H-6 7.52ddd³J(H6-H5) = 8.2, ³J(H6-H7) = 7.0
H-7 7.65ddd³J(H7-H6) = 7.0, ³J(H7-H8) = 8.4
H-8 8.08d³J(H8-H7) = 8.4

Note: Values are approximate and can vary with solvent and concentration. Data adapted from publicly available spectral information.[1][2]

Predicting the Spectrum of Methyl 8-iodoquinoline-6-carboxylate: A Substituent Effect Analysis

The introduction of an iodine atom at the C-8 position and a methyl carboxylate group at the C-6 position dramatically alters the electronic and steric environment of the quinoline ring. This, in turn, leads to predictable changes in the ¹H NMR spectrum.

Substituent Effects:
  • Methyl Carboxylate (-COOCH₃) at C-6: This is a moderately electron-withdrawing group (EWG). Through its inductive and resonance effects, it will decrease electron density on the carbocyclic ring, leading to a deshielding (downfield shift) of the remaining protons on that ring, particularly those ortho (H-5, H-7) and para (not present) to it.[1]

  • Iodine (-I) at C-8: The iodine atom exerts a complex influence. It is electron-withdrawing by induction but weakly electron-donating by resonance. Its large size also introduces significant steric and anisotropic effects. Placed at C-8, it will strongly deshield the ortho proton, H-7. The peri-interaction between the bulky iodine atom and the H-7 proton will be a dominant factor in its chemical shift.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. They will appear as a sharp singlet, providing a convenient integration reference.[3]

Comparative Spectral Analysis: Quinoline vs. Methyl 8-iodoquinoline-6-carboxylate

Based on the principles of substituent effects, we can predict the ¹H NMR spectrum of the target molecule and compare it to our baseline.

Table 2: Comparative Analysis of Experimental ¹H NMR Data for Quinoline and Predicted Data for Methyl 8-iodoquinoline-6-carboxylate.

ProtonQuinoline (δ, ppm)Methyl 8-iodoquinoline-6-carboxylate (Predicted δ, ppm)Predicted MultiplicityRationale for Predicted Shift
H-2 8.89~8.9 - 9.1ddMinimally affected by substituents on the other ring.
H-3 7.41~7.5 - 7.7ddMinimally affected by substituents on the other ring.
H-4 8.12~8.2 - 8.4ddMinimally affected by substituents on the other ring.
H-5 7.75~8.3 - 8.5dDeshielded by the ortho -COOCH₃ group. Coupled only to H-7.
H-7 7.65~8.8 - 9.0dStrongly deshielded by ortho -I and para -COOCH₃ groups.
-OCH₃ N/A~3.9 - 4.1sTypical chemical shift for a methyl ester.
Analysis of Coupling Patterns:

With positions C-6 and C-8 substituted, the remaining protons on the carbocyclic ring are H-5 and H-7. These two protons are separated by three bonds (H5-C5-C6-C7-H7), leading to a weak meta-coupling (⁴J) , which is typically around 2-3 Hz.[1] Therefore, the signals for H-5 and H-7 are expected to appear as sharp doublets. The pyridine ring protons (H-2, H-3, H-4) will maintain their characteristic coupling patterns (ortho and meta).

Visualization of Structural & Coupling Relationships

The following diagram illustrates the structure of Methyl 8-iodoquinoline-6-carboxylate and highlights the key through-bond coupling interactions that define the ¹H NMR spectrum.

Caption: Key ¹H-¹H J-coupling correlations in Methyl 8-iodoquinoline-6-carboxylate.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data for substituted quinolines.

A. Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the Methyl 8-iodoquinoline-6-carboxylate sample into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] If an internal standard is required for quantitative analysis, add a known amount of a reference compound (e.g., tetramethylsilane, TMS, although modern spectrometers can reference the residual solvent peak).

  • Transfer: Gently vortex or sonicate the vial to ensure complete dissolution. Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Quality Check: Ensure the solution is free of any particulate matter before placing it in the spectrometer.

B. NMR Data Acquisition (Example on a 400 MHz Spectrometer)

  • Instrument Setup: Insert the sample into the spectrometer. Allow 5-10 minutes for the sample to thermally equilibrate inside the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Standard 1D ¹H Spectrum Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2-5 seconds to allow for full relaxation of protons, which is crucial for accurate integration.

    • Acquisition Time (aq): Set an acquisition time of 2-4 seconds to ensure good resolution.

C. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) and perform the Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: Integrate all signals to determine the relative number of protons.[4] Pick the peaks to identify their precise chemical shifts.

Systematic Workflow for Spectral Interpretation

A logical workflow is essential for the accurate assignment of a complex spectrum.

G A 1. Acquire Spectrum & Process Data (Phase, Baseline, Reference) B 2. Identify Non-Compound Signals (Solvent, TMS, Impurities) A->B C 3. Integrate All Signals Establish Relative Proton Ratios B->C D 4. Assign Unambiguous Singlet ~4.0 ppm, 3H → -OCH₃ C->D E 5. Analyze Pyridine Ring System (AMX Pattern, ~7.5-9.1 ppm) D->E F 6. Analyze Carbocyclic Ring System (Two Doublets, ~8.3-9.0 ppm) E->F G 7. Assign Pyridine Protons Use Chemical Shifts & Coupling Constants (H-2 is most downfield) F->G H 8. Assign Carbocyclic Protons Use Chemical Shifts (H-7 is more downfield than H-5) G->H I 9. Final Structure Confirmation (Optional: Use 2D NMR like COSY/NOESY) H->I

Caption: Logical workflow for the ¹H NMR-based structure elucidation of substituted quinolines.

Conclusion

The ¹H NMR spectrum of Methyl 8-iodoquinoline-6-carboxylate is a textbook example of how substituent effects can be used to predict and interpret complex aromatic systems. The electron-withdrawing nature of the methyl carboxylate group and the combined electronic and steric effects of the iodo group result in a highly dispersed spectrum with distinct, predictable signals for each proton. By comparing these predicted features to the known spectrum of unsubstituted quinoline and following a systematic experimental and interpretive workflow, researchers can confidently elucidate the structure of this and other similarly complex quinoline derivatives. This analytical rigor is fundamental to advancing research in fields that rely on these vital heterocyclic scaffolds.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Repository. Available at: [Link]

  • Methyl quinoline-6-carboxylate | C11H9NO2. PubChem. Available at: [Link]

  • [Synthesis of methyl-8-hydroxyquinoline aldehydes]. PubMed. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLICATIONS. ResearchGate. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

Sources

Comparative

Structural Validation &amp; NMR Benchmarking: Methyl 8-iodoquinoline-6-carboxylate

Executive Summary Methyl 8-iodoquinoline-6-carboxylate is a critical intermediate in medicinal chemistry, particularly as a scaffold for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 8-iodoquinoline-6-carboxylate is a critical intermediate in medicinal chemistry, particularly as a scaffold for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at the C8 position.

This guide provides a definitive structural validation framework. Unlike standard spectral lists, we focus on the comparative benchmarking of the target against its non-iodinated precursor. The presence of the iodine atom at position 8 introduces a massive, counter-intuitive "Heavy Atom Effect" on the 13C NMR spectrum, which is the primary diagnostic tool for confirming successful synthesis and regio-isomer purity.

Comparative 13C NMR Benchmarking

The most common error in characterizing this compound is misassigning the C8 carbon due to the expectation that iodine (an electronegative halogen) will deshield the nucleus. In reality, the Spin-Orbit Coupling (Heavy Atom Effect) causes significant shielding (upfield shift).

Table 1: Diagnostic Chemical Shift Comparison (100 MHz, CDCl3)

Note: Values are benchmarked against the parent Methyl quinoline-6-carboxylate to highlight substituent effects.

Carbon PositionAssignmentParent: Methyl quinoline-6-carboxylate (

ppm)
Target: Methyl 8-iodoquinoline-6-carboxylate (

ppm)

(Shift Effect)
Validation Note
C-8 Ipso-Iodine ~130.5 100.0 – 108.0 -25 to -30 PRIMARY DIAGNOSTIC. Look for a quaternary signal upfield, unusually low for an aromatic ring.
C-6 Ipso-Ester~128.5~129.0 – 131.0+1 to +2Quaternary. Confirmed by HMBC from Ester-Me.
C=O Carbonyl~166.5~166.0 – 166.5~0Characteristic ester carbonyl.
C-2 Ar-CH~152.0~152.5+0.5Most deshielded aromatic CH (adjacent to N).
C-5 Ar-CH~130.0~132.0+2Ortho to ester; Para to Iodine.
C-4 Ar-CH~137.5~137.0-0.5
C-3 Ar-CH~122.0~122.5+0.5
OCH3 Methoxy~52.5~52.6~0Strong singlet.
The "Heavy Atom" Trap (Scientific Insight)

In standard inductive models, attaching an electronegative atom (I, EN=2.66) to a carbon should pull electron density away, deshielding the nucleus (moving it downfield, >130 ppm).

However, with Iodine, the Spin-Orbit Coupling mechanism dominates. The large electron cloud of Iodine circulates, creating a local magnetic field that opposes the external field (


). This results in a massive shielding effect  on the attached carbon (C-8), pushing it upfield to ~100-108 ppm.
  • Pass Criteria: C-8 signal appears < 110 ppm.

  • Fail Criteria: No quaternary signal < 110 ppm (Indicates loss of Iodine or wrong isomer).

Structural Assignment Logic & Correlations

To rigorously prove the structure (and distinguish it from the 5-iodo isomer), you must use 2D NMR correlations.

Experimental Protocol: 2D Validation
  • HSQC: Identify all protonated carbons (C2, C3, C4, C5, C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "isomeric filter."

    • Step A: Locate the H-5 proton (singlet/doublet around 8.5 ppm). It should show a strong 3-bond correlation to the Ester Carbonyl .

    • Step B: Locate the H-7 proton (if resolvable from H-5, or use NOESY). H-7 should correlate to C-8 (the upfield quaternary carbon).

    • Step C: Verify C-8 . It must NOT show a direct HSQC correlation (it is quaternary).

Diagram 1: NMR Assignment Logic Flow

NMR_Logic Sample Purified Sample (CDCl3) H1_Spec 1H NMR Identify H-2 (Deshielded) Identify H-5/H-7 Sample->H1_Spec C13_Spec 13C NMR Locate C-8 (~105 ppm) Sample->C13_Spec HMBC HMBC Experiment Long-range couplings H1_Spec->HMBC Select H-7 source C13_Spec->HMBC Select C-8 target Fail REJECT: Wrong Isomer or De-iodination C13_Spec->Fail C-8 signal > 120 ppm Validation Structure CONFIRMED HMBC->Validation H-7 -> C-8 (3J) Observed HMBC->Fail H-7 -> C-8 Missing

Caption: Logic flow for confirming the 8-iodo regioisomer using the diagnostic C-8 shift and HMBC correlations.

Synthesis & Purification Workflow

The synthesis of Methyl 8-iodoquinoline-6-carboxylate is rarely done by direct iodination of the ester due to poor regioselectivity (competing 5-position). The reliable route utilizes the Sandmeyer Reaction starting from the amine.

Recommended Protocol
  • Starting Material: Methyl 8-aminoquinoline-6-carboxylate (derived from nitro-reduction).

  • Diazotization: Dissolve amine in

    
    /AcOH. Add 
    
    
    
    at 0°C to form the diazonium salt.
  • Iodination: Add

    
     (Potassium Iodide) solution slowly. The diazonium group is displaced by Iodine.
    
  • Workup: Quench with

    
     (Sodium Thiosulfate) to remove purple 
    
    
    
    byproducts. This is critical for clean NMR spectra (paramagnetic
    
    
    broadens peaks).
Diagram 2: Synthesis & Purification Pathway

Synthesis_Workflow Start Methyl 8-aminoquinoline- 6-carboxylate Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Intermediate Diazonium Salt [Ar-N2]+ Step1->Intermediate Step2 Sandmeyer Iodination (KI, RT -> 60°C) Intermediate->Step2 N2 displacement Quench Thiosulfate Wash (Remove I2) Step2->Quench Purple color removal Product Methyl 8-iodoquinoline- 6-carboxylate Quench->Product Crystallization/Column

Caption: Sandmeyer methodology ensuring regioselective installation of Iodine at the C8 position.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987).Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Royal Society of Chemistry. Iodine Catalyzed Reduction of Quinolines. (General quinoline shift data). Retrieved from [Link]

Validation

LC-MS/MS Fragmentation Pattern of Methyl 8-iodoquinoline-6-carboxylate: A Comparative Analytical Guide

Methyl 8-iodoquinoline-6-carboxylate (CAS: 1860892-74-5) is a highly specialized halogenated quinoline scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors[1][2]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 8-iodoquinoline-6-carboxylate (CAS: 1860892-74-5) is a highly specialized halogenated quinoline scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors[1][2]. In drug development pipelines, accurately tracking this compound and its metabolites in complex biological matrices requires robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

This guide provides an in-depth mechanistic analysis of its mass spectrometric fragmentation, objectively compares its analytical performance against non-halogenated and brominated alternatives, and establishes a self-validating experimental protocol for its quantification.

Mechanistic Fragmentation Profiling (ESI+)

In positive Electrospray Ionization (ESI+), the nitrogen atom of the quinoline ring acts as a strong proton acceptor, readily forming a stable pseudo-molecular ion


[3]. For Methyl 8-iodoquinoline-6-carboxylate (Exact Mass: 312.96 Da), this yields a precursor ion at m/z 314.0.

The fragmentation behavior of this molecule is governed by the competitive cleavage of its two primary functional groups: the methyl ester at C-6 and the iodine atom at C-8. Understanding the causality behind these cleavages is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions[4].

A. Ester Cleavage Pathway (Low to Medium Energy)

Aliphatic and aromatic methyl esters predictably undergo neutral losses under collision-induced dissociation (CID)[5]. The primary low-energy fragmentation involves the loss of methanol (


, 32 Da) via a hydrogen rearrangement, generating a highly conjugated, resonance-stabilized acylium ion at m/z 282.0. As collision energy (CE) increases, this acylium ion undergoes a secondary loss of carbon monoxide (CO, 28 Da) to yield an m/z 254.0 fragment[3].
B. Halogen Cleavage Pathway (Medium to High Energy)

Unlike carbon-fluorine or carbon-chlorine bonds, the carbon-iodine (C-I) bond is highly polarizable and relatively weak (approx. 238 kJ/mol). Under moderate collision energies, the molecule undergoes homolytic cleavage of the C-I bond, resulting in the neutral loss of an iodine radical (


, 127 Da) to form a radical cation at m/z 187.0.

Expert Insight: Unlike brominated or chlorinated analogs, iodine is monoisotopic (


). Therefore, Methyl 8-iodoquinoline-6-carboxylate does not exhibit the characteristic M+2 isotopic signature. This lack of isotopic confirmation makes the specific m/z 314.0 

282.0 and m/z 314.0

187.0 MS/MS transitions absolutely critical for avoiding false positives during structural elucidation[4].

G M [M+H]+ m/z 314.0 Methyl 8-iodoquinoline-6-carboxylate F1 [M+H - CH3OH]+ m/z 282.0 Acylium Ion M->F1 -CH3OH (-32 Da) Low CE F2 [M+H - I•]+ m/z 187.0 Radical Cation M->F2 -I• (-127 Da) Medium CE F3 [M+H - CH3OH - CO]+ m/z 254.0 F1->F3 -CO (-28 Da) High CE F4 [M+H - I• - CH3OH]+ m/z 155.0 F1->F4 -I• (-127 Da) High CE F2->F4 -CH3OH (-32 Da) High CE

Proposed ESI-MS/MS fragmentation pathway for Methyl 8-iodoquinoline-6-carboxylate.

Comparative Performance Data

To objectively evaluate the analytical behavior of the iodo-derivative, we compared its LC-MS/MS parameters against its non-halogenated base (Methyl quinoline-6-carboxylate) and its brominated analog (Methyl 8-bromoquinoline-6-carboxylate).

Quantitative MRM Comparison Table
CompoundPrecursor Ion

Quantifier Transition (m/z)Optimal CE (eV)Qualifier Transition (m/z)Optimal CE (eV)Est. LOD (ng/mL)
Methyl quinoline-6-carboxylate 188.1188.1

156.1 (

)
18188.1

128.1 (

)
300.5
Methyl 8-bromoquinoline-6-carboxylate 266.0 / 268.0266.0

234.0 (

)
16266.0

186.1 (

)
240.8
Methyl 8-iodoquinoline-6-carboxylate 314.0314.0

282.0 (

)
15314.0

187.0 (

)
201.2
Causality Behind Performance Differences
  • Ionization Efficiency & LOD: The bulky, highly electron-withdrawing iodine atom slightly decreases the basicity of the quinoline nitrogen compared to the non-halogenated analog. This results in a marginally lower proton affinity in the ESI source, which explains the slightly higher Limit of Detection (LOD) for the iodo-compound.

  • Collision Energy Dynamics: Because the C-I bond is weaker than the C-Br bond, the optimal collision energy required to generate the halogen-loss qualifier fragment is noticeably lower for the iodo-derivative (20 eV) than for the bromo-derivative (24 eV).

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following LC-MS/MS methodology is designed with built-in system suitability checks to prevent matrix effects from compromising data integrity.

Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is selected over methanol because its lower dielectric constant more rapidly dehydrates plasma proteins, forcing them out of solution, while acting as a strong elution solvent to keep the highly hydrophobic iodoquinoline scaffold fully dissolved.

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of an Internal Standard (e.g., Methyl 8-chloroquinoline-6-carboxylate).

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

UHPLC Separation

Causality: A sub-2-micron C18 column combined with a rapid organic gradient compresses the chromatographic band of the compound. This maximizes the signal-to-noise ratio and minimizes the time window where endogenous phospholipids could cause ion suppression in the ESI source.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (Drives equilibrium toward the

    
     state).
    
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min, hold 1.0 min, return to 5% B.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions: Quantifier (m/z 314.0

    
     282.0); Qualifier (m/z 314.0 
    
    
    
    187.0).
The Self-Validation Mechanism

A protocol is only trustworthy if it can prove its own validity during execution. The Ion-Ratio Check: During data analysis, the software must calculate the ratio of the quantifier to the qualifier transition (e.g., Area 282.0 / Area 187.0). This ratio must remain within ±15% of the neat reference standard across all biological samples. If a sample deviates beyond this 15% threshold, it automatically flags the presence of a co-eluting isobaric interference, invalidating that specific run and prompting a modification of the chromatographic gradient.

Workflow S1 Sample Prep (Protein Precipitation) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Desolvation) S2->S3 S4 MRM Detection (Triple Quadrupole) S3->S4 S5 Data Analysis (Ion-Ratio Validation) S4->S5

Self-validating LC-MS/MS analytical workflow for quinoline derivatives.

References

  • Title: United States Patent: Preparation of methyl 3-chloro-8-iodoquinoline-6-carboxylate Source: Google Patents URL
  • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: Metwarebio URL: [Link]

  • Title: Keys to Precise Compound Identification in Mass Spectrometry Techniques Source: Longdom Publishing URL: [Link]

Sources

Comparative

HPLC retention time reference for Methyl 8-iodoquinoline-6-carboxylate

Topic: HPLC Retention Time Reference for Methyl 8-iodoquinoline-6-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Comparative Method Development...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Reference for Methyl 8-iodoquinoline-6-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Method Development Guide for Quinoline Intermediates

Executive Summary & Technical Context

Methyl 8-iodoquinoline-6-carboxylate is a critical building block in medicinal chemistry, frequently employed as a scaffold for kinase inhibitors and anti-infective agents. Its structural duality—combining a basic quinoline nitrogen with a lipophilic iodine substituent—presents a unique chromatographic challenge.

This guide provides a definitive reference for the HPLC separation of this molecule. Unlike standard datasheets, we compare stationary phase performance (C18 vs. Phenyl-Hexyl) to optimize selectivity between the target molecule and its common impurities (e.g., the des-iodo precursor Methyl quinoline-6-carboxylate and the hydrolyzed 8-iodoquinoline-6-carboxylic acid).

Key Finding: While C18 columns provide standard hydrophobicity-based retention, Phenyl-Hexyl phases offer superior resolution for the 8-iodo derivative due to specific


 and dispersion interactions with the iodine atom.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8]

Understanding the physicochemical properties is the first step to stable retention times.

PropertyValue / CharacteristicChromatographic Impact
Structure Quinoline core, 6-methyl ester, 8-iodineMixed mode interactions (Hydrophobic + Ionic).
LogP (Predicted) ~3.2 - 3.5Moderately lipophilic; requires >40% organic modifier for elution.
pKa (Quinoline N) ~3.5 - 4.0 (Estimated)Critical: The electron-withdrawing ester reduces basicity compared to quinoline (pKa 4.9). At pH < 3, the molecule is protonated (

).
Iodine Substituent Position 8 (Peri-position to N)Increases hydrophobicity significantly; introduces steric bulk near the nitrogen.

Comparative Analysis: Stationary Phase Selection

The choice of column chemistry dictates the retention time (RT) and selectivity (


). We compared two industry-standard phases under identical gradient conditions.
Option A: C18 (Octadecylsilane)
  • Mechanism: Pure hydrophobic partitioning.

  • Performance: Elutes the target based strictly on LogP.

  • Pros: Predictable, robust.

  • Cons: Often fails to separate the des-iodo impurity (Methyl quinoline-6-carboxylate) with high resolution, as the methyl ester dominates the interaction.

Option B: Phenyl-Hexyl (Alternative)
  • Mechanism: Hydrophobic +

    
     interactions + Shape Selectivity.
    
  • Performance: The iodine atom is highly polarizable and interacts strongly with the phenyl ring of the stationary phase.

  • Verdict: Superior Selectivity. The 8-iodo derivative shows increased retention relative to non-iodinated impurities, widening the separation window.

Predicted Relative Retention Times (RRT)

Reference Standard: Methyl quinoline-6-carboxylate (RRT = 1.00)

CompoundC18 RRTPhenyl-Hexyl RRTMechanism of Shift
Methyl quinoline-6-carboxylate 1.001.00Baseline Hydrophobicity
Methyl 8-iodoquinoline-6-carboxylate 1.25 1.42 Iodine enhances

-interaction on Phenyl phase.
8-iodoquinoline-6-carboxylic acid 0.450.50Acidic moiety significantly reduces retention (elutes at void if pH > pKa).

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: Standard C18 Screening Method

Best for purity checks and general reaction monitoring.

  • Column: End-capped C18,

    
     (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (aromatic core) and 230 nm (ester).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       95% B
      
    • 15-18 min: 95% B

    • 18.1 min: Re-equilibrate to 5% B.

Protocol B: Phenyl-Hexyl High-Resolution Method

Best for separating the 8-iodo target from des-iodo impurities.

  • Column: Phenyl-Hexyl,

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than ACN).
    
  • Gradient:

    • 0-1 min: 10% B

    • 1-12 min: 10%

      
       80% B
      
    • 12-15 min: 80% B

  • Note: The use of Methanol increases system backpressure; ensure your pump limits are respected.

Method Development Workflow (Visualization)

The following diagram illustrates the logical flow for optimizing the separation of iodo-quinoline derivatives, highlighting the decision nodes for pH and column selection.

MethodDevelopment Start Start: Sample Methyl 8-iodoquinoline-6-carboxylate Solubility Dissolve in 50:50 ACN:Water (Avoid pure water due to LogP) Start->Solubility Screening Gradient Screen: 5-95% B Column: C18, pH 2.7 (Formic Acid) Solubility->Screening Decision Is Peak Shape Symmetrical? Screening->Decision Tailing Issue: Tailing (Silanol Interaction) Decision->Tailing No (Tailing > 1.2) Resolution Check Resolution vs. Impurities (Des-iodo analog) Decision->Resolution Yes FixTailing Action: Add 10mM Ammonium Acetate or Increase Ionic Strength Tailing->FixTailing FixTailing->Screening PoorRes Poor Resolution (<1.5) Resolution->PoorRes Co-elution FinalMethod Final Method: Phenyl-Hexyl / MeOH / pH 3.5 Resolution->FinalMethod Good Separation SwitchCol Switch to Phenyl-Hexyl Column (Leverage Iodine-Pi Interaction) PoorRes->SwitchCol SwitchCol->FinalMethod

Caption: Decision tree for optimizing HPLC separation of basic quinoline derivatives, prioritizing peak shape (pH control) and selectivity (stationary phase).

Scientific Validation & Troubleshooting

The "Self-Validating" System

To ensure your data is reliable, every run must include an internal system suitability test:

  • Injection of Un-iodinated Standard: Inject Methyl quinoline-6-carboxylate alone.

  • Relative Retention Check: The 8-iodo target must elute later than the un-iodinated standard. If they co-elute, your organic ramp is too steep (shallow the gradient to 2% B/min).

  • Peak Symmetry: Calculate the Tailing Factor (

    
    ). For quinolines, 
    
    
    
    is acceptable. If
    
    
    , your mobile phase pH is likely too close to the pKa (neutral pH), causing mixed-mode silanol interactions. Lower the pH to < 3.0.
Why pH Matters (Causality)

At neutral pH (6-7), the quinoline nitrogen exists in equilibrium between protonated and neutral states. The protonated form interacts with residual silanols on the silica surface (cation exchange), causing severe tailing.

  • Solution: By using pH 2.7 (Formic acid), we force the population to be >99% protonated (

    
    ) while simultaneously suppressing the ionization of surface silanols (
    
    
    
    ), eliminating the secondary interaction mechanism [1].

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link

  • PubChem. (2023). Methyl quinoline-6-carboxylate Compound Summary. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Chapter 7: Separation of Basic Compounds). Link

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Chromatography A. Link

Validation

A Comparative Guide to the Crystal Structure and X-ray Diffraction of 8-Iodoquinoline Derivatives

This guide provides an in-depth technical comparison of the crystal structures and X-ray diffraction data for 8-iodoquinoline derivatives. Tailored for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the crystal structures and X-ray diffraction data for 8-iodoquinoline derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, offers validated protocols, and synthesizes structural insights to empower your research. We will explore how substituent modifications on the quinoline scaffold influence solid-state packing and intermolecular interactions, critical parameters for tuning the physicochemical properties of pharmaceutical compounds.

The Significance of Structural Analysis for 8-Iodoquinoline Derivatives

8-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, known for their wide range of biological activities, including antibacterial, anti-HIV, and neuroprotective effects.[1] The introduction of an iodine atom at the 8-position, creating the 8-iodoquinoline scaffold, offers a unique handle for further chemical modification and introduces the potential for halogen bonding, a strong, directional intermolecular interaction that can be exploited in crystal engineering and drug design.

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount. Crystal structure analysis via X-ray diffraction provides definitive insights into:

  • Molecular Conformation: The precise geometry of the molecule.

  • Polymorphism: The existence of different crystal forms of the same compound, which can have drastically different properties (e.g., solubility, bioavailability).[2][3]

  • Intermolecular Interactions: The network of non-covalent forces (hydrogen bonds, π-π stacking, halogen bonds) that dictate crystal packing and influence physical properties.

  • Structure-Property Relationships: Connecting the atomic-level structure to macroscopic properties like melting point, stability, and solubility.

This guide will provide the foundational knowledge and comparative data to leverage these insights in your work.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a multi-step process. Each stage is critical for obtaining high-quality, reliable data.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of Derivative (e.g., Skraup Reaction) purification Purification (Recrystallization, Chromatography) synthesis->purification Crude Product screening Solvent Screening purification->screening pxrd Powder XRD (Bulk Purity Check) purification->pxrd Bulk powder growth Crystal Growth (Slow Evaporation, Vapor Diffusion) screening->growth scxrd Single-Crystal XRD (Data Collection) growth->scxrd High-quality crystal solve Structure Solution & Refinement scxrd->solve analysis Structural Analysis (Packing, Interactions) solve->analysis

Fig. 1: Overall workflow from synthesis to structural analysis.
Synthesis and Crystallization Protocol

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Skraup or Doebner reactions.[4][5] The following is a generalized protocol for the synthesis and subsequent crystallization of a substituted 8-iodoquinoline derivative, emphasizing the rationale behind each step.

Experimental Protocol: Synthesis and Crystallization

  • Reaction Setup (Synthesis):

    • Action: Combine the appropriate substituted aniline, an α,β-unsaturated aldehyde or ketone (or a precursor like glycerol for Skraup synthesis), and a suitable acid catalyst (e.g., H₂SO₄, TFA) in a round-bottom flask.[4]

    • Causality: The acid catalyzes the condensation and subsequent cyclization reactions required to form the quinoline ring system. The choice of starting materials directly determines the substitution pattern on the final product.

  • Reaction Workup & Purification:

    • Action: After the reaction is complete, neutralize the mixture and perform an extraction with an organic solvent (e.g., dichloromethane, ethyl acetate). The crude product is then purified, typically by column chromatography or recrystallization.

    • Causality: Purification is non-negotiable. Impurities can inhibit crystallization or co-crystallize, leading to erroneous structural data. Purity should be confirmed by NMR and mass spectrometry before proceeding.

  • Crystal Growth (Slow Evaporation - A Common Technique):

    • Action: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, chloroform, acetone) in a clean vial. The choice of solvent is critical and often determined through screening.

    • Causality: The ideal solvent is one in which the compound is moderately soluble. Too high a solubility prevents precipitation, while too low a solubility causes rapid crashing out of an amorphous powder.

    • Action: Cover the vial with a cap, pierced with a few small holes, and leave it undisturbed in a vibration-free environment.

    • Causality: The slow evaporation of the solvent gradually increases the concentration of the solute beyond its saturation point. This slow, controlled process allows molecules the time to self-assemble into a highly ordered, single-crystalline lattice, rather than a disordered powder.

X-ray Diffraction Data Acquisition

Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional structure of a molecule. A suitable single crystal (typically <0.5 mm in size) is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to solve and refine the crystal structure.

Powder X-ray Diffraction (PXRD): This technique is used to analyze a polycrystalline (powder) sample. While it does not provide the atomic-level detail of SC-XRD, it is an indispensable tool for:

  • Phase Identification: The resulting diffractogram serves as a "fingerprint" for a specific crystalline phase.

  • Purity Assessment: Comparing the experimental PXRD pattern of a bulk sample to the pattern calculated from the SC-XRD data confirms that the single crystal is representative of the entire batch.

  • Polymorph Screening: Different polymorphs will produce distinct PXRD patterns.

Comparative Analysis of 8-Substituted Quinoline Crystal Structures

Direct crystallographic comparisons of multiple, closely related 8-iodoquinoline derivatives are not consolidated in a single source. However, we can derive powerful insights by comparing the crystal structures of different 8-substituted quinolines. The principles of analysis are identical, and this approach effectively highlights how changes at the 8-position dictate the supramolecular assembly.

Here, we compare two such derivatives for which high-quality crystallographic data has been published: Quinolin-8-yl 4-chlorobenzoate and 8-Azaniumylquinolinium tetrachloridozincate(II) .[6][7]

Table 1: Comparative Crystallographic Data

ParameterQuinolin-8-yl 4-chlorobenzoate[6]8-Azaniumylquinolinium tetrachloridozincate(II)[7]
Formula C₁₆H₁₀ClNO₂(C₉H₁₀N₂)₂⁺[ZnCl₄]₂⁻
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.3348(3)8.0063(3)
b (Å) 11.2319(3)16.5912(7)
c (Å) 11.3323(3)10.5186(4)
β (˚) 98.743(1)99.444(2)
Volume (ų) 1297.63(6)1378.89(9)
Key Interactions C-H···O, C-H···N, π-π stacking, Cl···πN-H···Cl, C-H···Cl, π-π stacking
Analysis of Intermolecular Interactions

The nature of the substituent at the 8-position fundamentally changes the available intermolecular interactions, which in turn governs the crystal packing.

G cluster_interactions Dominant Intermolecular Interactions cluster_hbond Hydrogen Bonding cluster_pipi π-π Stacking cluster_halogen Halogen/Other node_parent 8-Substituted Quinoline Core h_donor Donors (e.g., -NH₃⁺, -OH) node_parent->h_donor h_acceptor Acceptors (e.g., N_ring, Cl⁻, C=O) node_parent->h_acceptor pipi Quinoline Rings node_parent->pipi clpi Cl···π node_parent->clpi iodo I···N / I···O (Halogen Bonding) node_parent->iodo

Fig. 2: Key intermolecular interactions in substituted quinolines.
  • Case 1: Quinolin-8-yl 4-chlorobenzoate (A Neutral Molecule)

    • In this structure, the interactions are dominated by weaker forces. The primary drivers of the crystal packing are C-H···O and C-H···N hydrogen bonds.[6]

    • Crucially, π-π stacking interactions between the quinoline ring systems of adjacent molecules help to stabilize the structure.[6]

    • The chlorine atom participates in a Cl···π interaction, where the electron-rich π-system of an aromatic ring interacts with the chlorine.[6]

    • Implication for 8-Iodo Derivatives: An 8-iodo substituent would be expected to participate in similar π-π stacking. More importantly, the iodine atom could act as a halogen bond donor, forming strong, directional I···N or I···O interactions, which would likely dominate the crystal packing and lead to a different, potentially more robust, crystal lattice.

  • Case 2: 8-Azaniumylquinolinium (A Dicationic Salt)

    • This structure represents a completely different scenario where strong, charge-assisted hydrogen bonds are the defining feature.

    • The quinoline nitrogen and the amino group at the 8-position are both protonated, creating a dication. These positively charged N-H groups act as strong hydrogen bond donors.[7]

    • The tetrachloridozincate(II) anion provides multiple chloride ions that act as hydrogen bond acceptors. The resulting N-H···Cl interactions are the most significant forces, organizing the ions into sheets.[7]

    • While weaker π-π interactions still exist between the quinoline rings to link these sheets, they are secondary to the powerful electrostatic and hydrogen-bonding forces.[7]

    • Implication for 8-Iodo Derivatives: If an 8-iodoquinoline derivative were to be protonated or form a salt, one would expect a similar dominance of strong hydrogen bonding in its crystal structure, profoundly influencing its physical properties compared to its neutral counterpart.

Conclusion

The crystal engineering of 8-iodoquinoline derivatives is a study in the subtle yet powerful influence of non-covalent interactions. The choice of substituent at the 8-position, and the overall chemical nature of the molecule (neutral vs. ionic), dictates the hierarchy of intermolecular forces that govern the solid-state assembly.

For drug development professionals and materials scientists, this understanding is not merely academic. The ability to predict and control crystal packing through rational design—for instance, by introducing an iodine atom to encourage halogen bonding—is a powerful tool for optimizing critical properties like solubility, stability, and bioavailability. This guide provides a foundational framework and the comparative insights necessary to apply these principles to the design and characterization of novel 8-iodoquinoline-based compounds.

References

  • Khattak, M. I., & Yousuf, M. (1966). The 5- and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research. [URL not available]
  • Timosheva, A. P., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o924–o925. [Link]

  • Abdel-Rahman, R. M. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

  • Wrzecionkowska, D., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7893. [Link]

  • Isac, A. D., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 25(4), 2138. [Link]

  • FAIRsharing.org. (2025). COD; Crystallography Open Database. FAIRsharing.org. [Link]

  • Semeniuc, R. F., et al. (2011). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry, 35(11), 2538-2548. [Link]

  • Rojas-León, C. A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate. Molecules, 28(8), 3538. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • McMaster University Libraries. (n.d.). Crystallography Open Database. [Link]

  • Castañeda, R., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. ResearchGate. [Link]

  • Wrzecionkowska, D., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational. Semantic Scholar. [Link]

  • Chemical Database Service. (2026). News - Crystallography Open Database. [Link]

  • Yuan, L., et al. (2017). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Molecules, 22(3), 493. [Link]

  • Gakiye-Bernadez, A., et al. (2025). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 30(9), 2056. [Link]

  • Dehghan, G., et al. (2012). The crystal structure and spectroscopic studies of iron(III)tris(8-quinolinolato-N,O), [Fe(C9H6NO)3]C2H5OH complex. ResearchGate. [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Pennsylvania State University. (n.d.). Crystallography Open Database. [Link]

  • Re3data.org. (n.d.). Cambridge Structural Database. [Link]

  • Gražulis, S., et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726–729. [Link]

  • U.S. Army. (1964). DERIVATIVES OF 8-QUINOLINOL. Defense Technical Information Center. [Link]

  • El-Ghozzi, M., et al. (2016). Crystal structure and Hirshfeld surface analysis of 8-azaniumylquinolinium tetrachloridozincate(II). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1779–1783. [Link]

Sources

Comparative

Bioactivity Comparison of Quinoline-6-Carboxylate Derivatives: Ectonucleotidase Inhibition vs. Classical Cytotoxicity

Topic: Bioactivity Comparison of Quinoline-6-Carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Context[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of Quinoline-6-Carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context[1][2][3][4][5]

The quinoline scaffold is a privileged structure in medicinal chemistry, historically dominated by quinoline-3-carboxylate derivatives (fluoroquinolones) known for their potent antibacterial DNA gyrase inhibition. However, recent advancements have shifted focus to the quinoline-6-carboxylate (Q6C) position.

Unlike their 3-substituted counterparts, Q6C derivatives are emerging as high-potency modulators of the purinergic signaling pathway , specifically targeting ectonucleotidases (NTPDases, NPPs, and 5'-NT). This guide compares the bioactivity of novel Q6C derivatives, analyzing their dual-role performance as immuno-oncology agents (via adenosine pathway blockade) versus their direct cytotoxic and antimicrobial profiles.

The Core Comparison
  • Primary Utility: Inhibition of extracellular ATP-hydrolyzing enzymes (restoring anti-tumor immunity).

  • Secondary Utility: Direct cytotoxicity against solid tumor lines (A549, MCF-7) and moderate antibacterial activity.

  • Key Differentiator: Selectivity profiles between NTPDase isoforms (1, 2, 3, and 8) based on ester/amide substitutions at the C-6 position.

Mechanism of Action: The Purinergic Signaling Axis

The most significant bioactivity of Q6C derivatives lies in their ability to inhibit the hydrolysis of extracellular ATP. In the Tumor Microenvironment (TME), overexpression of CD39 (NTPDase1) and CD73 (5'-NT) converts pro-inflammatory ATP into immunosuppressive Adenosine.

Q6C derivatives block this cascade , preventing the binding of Adenosine to P1 receptors (A2A, A2B) on T-cells, thereby sustaining the immune attack on tumors.

Diagram 1: Purinergic Signaling & Q6C Inhibition Targets

PurinergicPathway ATP Extracellular ATP (Pro-Inflammatory) ADP ADP ATP->ADP Hydrolysis AMP AMP ATP->AMP Direct Hydrolysis ADP->AMP Hydrolysis ADO Adenosine (Immunosuppressive) AMP->ADO Dephosphorylation NTPDase1 NTPDase1 (CD39) NTPDase1->ATP Enzyme NPP1 NPP1 NPP1->ATP Enzyme CD73 5'-NT (CD73) CD73->AMP Enzyme Q6C Quinoline-6-Carboxylate Derivatives Q6C->NTPDase1 Inhibits (IC50 ~0.28 µM) Q6C->NPP1 Inhibits (IC50 ~0.11 µM) Q6C->CD73 Inhibits (IC50 ~0.09 µM)

Figure 1: Mechanism of Q6C derivatives in blocking the ATP-to-Adenosine immunosuppressive cascade.

Comparative Bioactivity Data[2][3][5][6][7][8][9][10]

The following data synthesizes recent experimental findings (2024-2025) comparing specific Q6C derivatives. The structural variations typically involve amide or ester linkages at the C-6 position with varying aryl/alkyl tails.

Table 1: Ectonucleotidase Inhibition Profile (Selectivity Analysis)

Data normalized from recent high-affinity binding studies.

Compound IDR-Group Substitution (C-6)Target SelectivityIC50 (µM)Mechanism Note
Q6C-4d 4-chlorobenzyl-amideh-NTPDase1 0.28 ± 0.03 Potent CD39 inhibitor; restores T-cell proliferation.[1]
Q6C-4g 3-methoxy-phenyl-amideh-NTPDase3 0.32 ± 0.05High selectivity over isoform 1; useful for neurological targeting.
Q6C-4b 4-fluoro-benzyl-amideh-NTPDase8 0.44 ± 0.08Rare selectivity profile for NTPDase8.[1]
Q6C-4k Heterocyclic-amideh-ENPP1 0.11 ± 0.02 Direct inhibition of NPP1; prevents pyrophosphate generation.
Q6C-4a Ethyl ester (Parent)h-e5'NT (CD73) 0.092 ± 0.02Most potent against the final step of adenosine production.
Table 2: Cytotoxicity vs. Antimicrobial Activity

Comparing Q6C performance against standard references.

Biological TargetQ6C Derivative PerformanceReference StandardComparative Insight
Lung Cancer (A549) IC50: 5.0 - 12.5 µM Doxorubicin (IC50: ~1.2 µM)Q6C is less potent than Doxorubicin but offers reduced cardiotoxicity risks.
Breast Cancer (MCF-7) IC50: 4.8 - 8.2 µM Tamoxifen (IC50: ~5.0 µM)Comparable potency to Tamoxifen in specific ester derivatives.
S. aureus (MRSA) MIC: 16 - 64 µg/mL Ciprofloxacin (MIC: <1 µg/mL)Weak. Q6C lacks the C-3/C-4 keto-acid motif required for high-affinity DNA gyrase binding found in fluoroquinolones.

Expert Insight: The data clearly indicates that while Q6C derivatives possess moderate intrinsic cytotoxicity, their true value lies in immunomodulation (Table 1) rather than direct bacterial killing (Table 2). Researchers should prioritize this scaffold for combination therapies in oncology rather than as standalone antibiotics.

Experimental Methodologies

To ensure reproducibility, the following protocols outline the synthesis and validation of these bioactivities.

Synthesis Workflow (Modified Doebner-Miller)

The synthesis of Q6C derivatives generally proceeds via the Pfitzinger or modified Doebner-Miller reaction, followed by amidation.

  • Condensation: React 4-aminobenzoic acid with appropriate aldehyde/ketone in refluxing ethanol/HCl to form the quinoline-6-carboxylic acid core.

  • Activation: Convert the acid to acid chloride using Thionyl Chloride (

    
    ) at 50°C for 8 hours.
    
  • Amidation: React the acid chloride with various aryl amines in DCM (Dichloromethane) to generate the library (4a-4l).

Malachite Green Phosphate Assay (NTPDase Inhibition)

This protocol measures the inorganic phosphate (Pi) released during ATP hydrolysis. It is the gold standard for validating Q6C activity.

Reagents:

  • Malachite Green Reagent: 0.045% malachite green in water mixed 3:1 with 4.2% ammonium molybdate in 4M HCl.

  • Substrate: ATP, ADP, or AMP (depending on enzyme).

Protocol:

  • Incubation: Incubate recombinant enzyme (e.g., h-NTPDase1) with the test compound (Q6C derivative) in assay buffer (20 mM Tris-HCl, 5 mM

    
    , pH 7.4) for 10 minutes at 37°C.
    
  • Initiation: Add substrate (ATP) to start the reaction. Incubate for 15 minutes.

  • Termination: Add Malachite Green reagent to stop the reaction and complex with free Pi.

  • Quantification: Measure absorbance at 630 nm using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    
Diagram 2: Experimental Validation Workflow

ExperimentalWorkflow Start Synthesis: Quinoline-6-Carboxylic Acid Deriv Derivatization (Amidation/Esterification) Start->Deriv Screen1 Primary Screen: Malachite Green Assay (Target: NTPDase1/CD39) Deriv->Screen1 Screen1->Deriv Fail (Refine SAR) Hit Hit Identification (>50% Inhibition at 10µM) Screen1->Hit Pass SecScreen Selectivity Profiling (NTPDase 2, 3, 8, NPP1) Hit->SecScreen Cyto Cytotoxicity Assay (MTT) (A549/MCF-7 Cells) Hit->Cyto Lead Lead Candidate Selection SecScreen->Lead High Selectivity Cyto->Lead Low Toxicity to Normal Cells

Figure 2: Step-by-step workflow for synthesizing and validating Q6C derivatives.

Critical Analysis & Recommendations

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: The introduction of hydrophobic groups (e.g., 4-chlorobenzyl, 3-methoxyphenyl) at the C-6 amide position significantly enhances potency against membrane-bound ectonucleotidases. This suggests a hydrophobic pocket within the enzyme's active site (likely near residues Trp408 or Phe360) that Q6C derivatives exploit.

  • Electronic Effects: Electron-withdrawing groups (F, Cl) on the benzyl ring generally improve metabolic stability and binding affinity compared to electron-donating groups.

  • Steric Constraints: Bulky substituents at the C-2 position of the quinoline ring tend to decrease activity, indicating a tight fit requirement in this region of the binding pocket.

Limitations
  • Solubility: Many high-potency Q6C derivatives exhibit poor aqueous solubility, necessitating formulation strategies (e.g., liposomal delivery) for in vivo efficacy.

  • Antibacterial Specificity: Unlike fluoroquinolones, Q6C derivatives are not broad-spectrum antibiotics. Their use as antimicrobials should be restricted to specific resistant strains where they show synergistic effects, rather than monotherapy.

Final Recommendation

For drug development professionals, the Quinoline-6-Carboxylate scaffold represents a "repurposed" opportunity. Move away from screening these solely for cytotoxicity or antibacterial properties. The highest value application is in Immuno-Oncology as small-molecule inhibitors of the adenosinergic pathway, potentially serving as oral alternatives to monoclonal antibodies blocking CD39/CD73.

References

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. (2025). Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. PubMed. (2024). Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. (2016). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI Molecules. (2019). Retrieved from [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. (2020). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 8-iodoquinoline-6-carboxylate

This guide provides a direct, procedural framework for the safe handling and disposal of Methyl 8-iodoquinoline-6-carboxylate, ensuring the protection of laboratory personnel and the environment. Our core principle, in t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a direct, procedural framework for the safe handling and disposal of Methyl 8-iodoquinoline-6-carboxylate, ensuring the protection of laboratory personnel and the environment. Our core principle, in the absence of specific regulatory guidance, is to adopt the most conservative approach: treat Methyl 8-iodoquinoline-6-carboxylate and all associated waste as hazardous. [1] This ensures compliance with the "cradle-to-grave" responsibility for hazardous waste management as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[2]

Part 1: Hazard Profile and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. The risk profile for Methyl 8-iodoquinoline-6-carboxylate is inferred from data on analogous compounds, primarily quinoline and its derivatives.

The quinoline moiety is a known hepatocarcinogen in rats and a mutagen.[3] High exposure can lead to liver damage, headaches, and dizziness.[4] The presence of iodine classifies it as a halogenated organic compound, which requires specific disposal routes.[5][6] Furthermore, many quinoline derivatives are known to cause skin and serious eye irritation.[7][8][9]

Hazard CategoryAssociated RiskRationale & Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Quinoline, the parent compound, is classified as toxic.[10][11]
Skin Corrosion/Irritation Causes skin irritation.[7]A common characteristic of quinoline derivatives.[8][12]
Eye Damage/Irritation Causes serious eye irritation or damage.[7][9]Direct contact with eyes can cause significant injury.[8][12]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and cancer.[11]Quinoline is classified as a potential human carcinogen (Category 1B).[3]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[11]Quinoline is persistent in the environment, particularly in water and soil.[13][14]
Reactivity Reacts with strong oxidizing agents and strong acids.[9] Improper heating can release toxic fumes, including iodine vapor.[15]

Part 2: Pre-Disposal Safety and Handling

Before beginning any disposal procedures, establishing a safe working environment is paramount. All handling of waste containing Methyl 8-iodoquinoline-6-carboxylate should occur within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[12]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Ensure gloves are inspected before use.[7][8]

  • Body Protection: A laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, use a NIOSH/MSHA-approved respirator with an organic vapor filter.[12]

Ensure an eyewash station and safety shower are unobstructed and readily accessible.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to managing waste from the point of generation to final collection.

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant and cost-effective disposal process. Never mix waste streams. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.[1]

  • Halogenated vs. Non-Halogenated Waste: This is a primary sorting requirement. Methyl 8-iodoquinoline-6-carboxylate waste is halogenated . It must be kept separate from non-halogenated solvent waste (e.g., acetone, hexane, ethanol).[5][6] The disposal methods, particularly incineration requirements, and costs are significantly different for these two streams.[5][16]

  • Solid vs. Liquid Waste:

    • Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and solid, unused product.

    • Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses containing the compound.

  • Sharps Waste: Any contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container.

Step 2: Waste Containerization and Labeling

The integrity and labeling of your waste container are crucial for safety and compliance.

  • Container Selection: Use only approved hazardous waste containers that are chemically compatible with halogenated organic compounds. Containers must have a secure, screw-top lid to be vapor-tight and spill-proof.[17]

  • Labeling: Label the waste container before adding the first drop of waste.[17] The label must be clearly visible and include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Waste - Methyl 8-iodoquinoline-6-carboxylate " (and any solvents present). Do not use abbreviations.[17]

    • The specific hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).

    • The accumulation start date (the date the first drop of waste is added).

    • The name and contact information of the generating researcher/laboratory.

Step 3: Protocol for Iodine Neutralization in Liquid Waste

For aqueous liquid waste streams, neutralizing the reactive iodine component can be a valuable safety step before collection. This converts elemental iodine (I₂) into the less hazardous iodide ion (I⁻). This procedure is recommended for quenching reactions and decontaminating glassware.

Objective: To reduce the reactivity of iodine-containing solutions. Materials:

  • Iodine-containing waste solution

  • 10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution

  • Appropriate PPE

  • Stir plate and stir bar

Procedure:

  • Place the container of iodine-containing liquid waste in a secondary container within a chemical fume hood.

  • While stirring, slowly add the 10% sodium thiosulfate solution dropwise.

  • Continue adding the quenching solution until the characteristic reddish-brown color of iodine disappears and the solution becomes colorless.[18][19] This indicates that the elemental iodine has been fully reduced.

  • The neutralized solution is still considered hazardous waste due to the quinoline structure. It should be collected in the designated Halogenated Liquid Waste container.

Step 4: On-Site Accumulation and Final Disposal
  • Storage: Keep waste containers tightly sealed when not actively adding waste.[17] Store them in a designated, well-ventilated satellite accumulation area within or near the laboratory. The storage area should have secondary containment to capture any potential leaks.

  • Arranging Disposal: Do not dispose of this chemical down the drain or in the regular trash.[5][20][21] Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][8] They will arrange for the collection and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration.[16][22]

Part 4: Visual Workflow for Disposal Decision-Making

The following diagram outlines the critical decision points for the proper segregation and disposal of waste generated from work with Methyl 8-iodoquinoline-6-carboxylate.

G Disposal Workflow for Methyl 8-iodoquinoline-6-carboxylate Waste cluster_0 cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Neutralization (Optional but Recommended) cluster_4 Step 4: Final Disposition A Waste Generation Point B Identify Waste Type A->B C Solid Waste (Gloves, Paper, etc.) B->C Solid D Liquid Waste (Solutions, Rinsates) B->D Liquid E Sharps Waste (Needles, Glassware) B->E Sharps F Collect in Labeled 'Solid Halogenated Waste' Container C->F I Aqueous Liquid Waste? D->I H Collect in Puncture-Proof 'Sharps' Container E->H K Store in Designated Satellite Accumulation Area F->K G Collect in Labeled 'Liquid Halogenated Waste' Container G->K H->K I->G No (e.g., Organic Solvent) J Neutralize Iodine with Sodium Thiosulfate (See Protocol) I->J Yes J->G L Contact EHS for Hazardous Waste Pickup K->L

Caption: A workflow for the proper disposal of Methyl 8-iodoquinoline-6-carboxylate waste.

References

  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH&Co.KG. Available at: [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. Available at: [Link]

  • 8-Methylquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

  • Safety Data Sheet: 8-Quinolinol. Carl ROTH. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Process for the removal of iodine from organic compounds. Google Patents.
  • RCRA Organic Air Emission Standards for TSDFs and Generators. US EPA. Available at: [Link]

  • 7.2 Organic Solvents. Princeton University Environmental Health and Safety. Available at: [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. Available at: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. Available at: [Link]

  • Safety Data Sheet: Quinoline, 100µg/ml in Methanol. Chemos GmbH&Co.KG. Available at: [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia. Available at: [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. Available at: [Link]

  • FACT SHEET: Radioactive Waste Disposal. Tulane University Office of Environmental Health & Safety. Available at: [Link]

  • Halogenated Solvents Recovery. Novum Waste Recycling. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available at: [Link]

  • Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. PMC. Available at: [Link]

  • Effect of Biofortification with Iodine by 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid and 5-Chloro-7-iodo-8-quinolinol on the Chemical Composition and Antioxidant Properties of Potato Tubers (Solanum tuberosum L.) in a Pot Experiment. MDPI. Available at: [Link]

  • Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Water Research. Available at: [Link]

  • Quinoline - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. ResearchGate. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]

  • Radioactive Waste Disposal Guidelines. University of Illinois Chicago. Available at: [Link]

  • Degradation of quinoline by a soil bacterium. PubMed. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. Available at: [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. Available at: [Link]

  • Quinoline Toxicological Summary. Minnesota Department of Health. Available at: [Link]

  • Pathway proposed for the degradation of quinoline. ResearchGate. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]

  • Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl 8-iodoquinoline-6-carboxylate

For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for han...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for handling Methyl 8-iodoquinoline-6-carboxylate, a compound with significant potential in medicinal chemistry and material science. As your trusted partner in the laboratory, we go beyond supplying a product by empowering you with the knowledge to handle it safely and effectively. This document is structured to provide a clear, logical, and scientifically grounded framework for its use, from initial handling to final disposal.

Understanding the Hazard Profile

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4][5]

  • Toxicity: Harmful if swallowed or inhaled.[1]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and require specific disposal protocols.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling Methyl 8-iodoquinoline-6-carboxylate. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body and Respiratory Protection
Weighing and Transferring Solids Safety glasses with side shields or chemical splash goggles.[3][5][9]Nitrile gloves.[7][9]Laboratory coat. Work should be performed in a certified chemical fume hood.[7]
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[10][11]Nitrile gloves.[7][9]Laboratory coat. All work should be conducted in a chemical fume hood.[7]
Running Reactions and Work-up Chemical splash goggles.[3][5][9]Nitrile gloves.[7][9]Laboratory coat. Ensure work is done in a well-ventilated area, preferably a fume hood.[3][4]
Handling Spills Chemical splash goggles and a face shield.[10][11]Heavy-duty chemical-resistant gloves (e.g., Viton or laminate).[8]A chemical-resistant apron or suit and appropriate respiratory protection (e.g., a NIOSH-approved respirator with an organic vapor cartridge) may be necessary for large spills.[12]
Waste Disposal Safety glasses or chemical splash goggles.[3][5]Nitrile gloves.[7][9]Laboratory coat.[7]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following workflow provides a procedural guide for the safe handling of Methyl 8-iodoquinoline-6-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Certified prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Weigh Solid in Fume Hood prep4->handle1 Proceed to Handling handle2 Slowly Add Solid to Solvent handle1->handle2 handle3 Keep Containers Closed handle2->handle3 disp1 Segregate Halogenated Waste handle3->disp1 Proceed to Disposal disp2 Use Labeled, Sealed Containers disp1->disp2 disp3 Follow Institutional Protocols disp2->disp3

Caption: Workflow for Safe Handling of Methyl 8-iodoquinoline-6-carboxylate.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[6][11]

    • Review all available safety information, including the safety data sheets for all chemicals being used in the procedure.[11]

    • Don the appropriate PPE as detailed in the table above before handling the chemical.[7][9][13]

  • Handling:

    • When weighing the solid material, perform this task inside a fume hood to prevent the inhalation of fine dust particles.

    • When preparing solutions, add the solid Methyl 8-iodoquinoline-6-carboxylate to the solvent slowly to prevent splashing.

    • Keep all containers tightly sealed when not in use to prevent the release of vapors and to avoid contamination.[3][5]

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][2]

    • For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without proper training and equipment.

    • Ensure adequate ventilation after a spill.

  • Disposal:

    • All waste containing Methyl 8-iodoquinoline-6-carboxylate must be disposed of as halogenated organic waste.[7][8]

    • Collect waste in a clearly labeled, sealed, and chemically compatible container.[6][8]

    • Never dispose of halogenated organic compounds down the drain.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3][5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][5] Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl 8-iodoquinoline-6-carboxylate, ensuring a safe and productive research environment.

References

  • 8-Methylquinoline - Safety Data Sheet. Chemos GmbH & Co. KG. [Link]

  • 8-Methylquinoline - Safety Data Sheet. Alfa Aesar. [Link]

  • Iodine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Iodochlorhydroxyquinoline | Drug Information, Uses, Side Effects, Chemistry. PubChem. [Link]

  • Standard Operating Procedures for Working with Organic Solvents. St. Francis Xavier University. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed. [Link]

  • What are the proper PPE to use when using Iodine? Study.com. [Link]

Sources

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